Trimethylethylammonium iodide
Description
Properties
IUPAC Name |
ethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBBUBSCOELHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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DSSTOX Substance ID |
DTXSID70883226 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-93-4 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyltrimethylammonium iodide | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Ethyltrimethylammonium iodide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trimethylethylammonium Iodide via the Menschutkin Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylethylammonium iodide, a quaternary ammonium salt, through the Menschutkin reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and the characterization of the final product. Furthermore, it explores the applications of such compounds in the realm of pharmaceutical sciences and drug development.
Introduction to the Menschutkin Reaction
The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is a fundamental method for the synthesis of quaternary ammonium salts. The reaction involves the alkylation of a tertiary amine with an alkyl halide. This process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of this guide, the synthesis of this compound is achieved through the reaction of trimethylamine with ethyl iodide. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl iodide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion serving as the leaving group.
The reaction is notably influenced by the solvent, with polar aprotic solvents significantly accelerating the reaction rate by stabilizing the forming ionic product. The choice of the alkyl halide also plays a crucial role; alkyl iodides are the most reactive, followed by bromides and then chlorides.
Synthesis of this compound
The synthesis of this compound is most directly achieved by the reaction of trimethylamine with ethyl iodide.
Reactants and Product Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Physical State |
| Trimethylamine | (CH₃)₃N | 59.11 | Gas |
| Ethyl Iodide | C₂H₅I | 155.97 | Liquid |
| This compound | C₅H₁₄IN | 215.08 | Solid |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar quaternary ammonium salts.[1]
Materials:
-
Trimethylamine ((CH₃)₃N) - can be used as a solution in a suitable solvent (e.g., ethanol or THF) or condensed as a liquid at low temperatures.
-
Ethyl Iodide (C₂H₅I)
-
Anhydrous Acetone (solvent)
-
Diethyl Ether (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trimethylamine (1.0 equivalent) in anhydrous acetone. The concentration is typically in the range of 0.1 to 1.0 M. If starting with gaseous trimethylamine, it can be bubbled through the acetone. For a more controlled reaction, a pre-made solution of trimethylamine in a suitable solvent can be used.
-
Addition of Ethyl Iodide: To the stirred solution of trimethylamine, slowly add a stoichiometric equivalent or a slight excess (e.g., 1.05 equivalents) of ethyl iodide from a dropping funnel. The reaction is often exothermic, so the addition should be controlled to maintain a steady reaction temperature. An ice bath can be used to moderate the temperature.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 30-40°C) can be employed to increase the reaction rate. The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.[1] The reaction time can vary from a few hours to overnight.
-
Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture to room temperature and then in an ice bath to maximize the precipitation of the product.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.[1]
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.
Purification by Crystallization
For higher purity, the synthesized this compound can be further purified by crystallization.[1]
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol and water or acetone and methanol can be effective.[1]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, crystals of this compound will form. To maximize the crystal yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1]
-
Dry the crystals under vacuum.
Characterization of this compound
Physical Properties
| Property | Value |
| CAS Number | 51-93-4[2] |
| Molecular Formula | C₅H₁₄IN[2] |
| Molecular Weight | 215.08 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 245 °C (decomposes)[3] |
| Solubility | Soluble in water[3] |
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides confirmation of the molecular structure. For this compound, the expected signals are:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet corresponding to the protons of the three methyl groups.
A representative ¹H NMR spectrum for ethyltrimethylammonium iodide is available.[4]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will further confirm the carbon framework of the molecule. Expected signals include:
-
A signal for the methyl carbons of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the carbons of the three methyl groups attached to the nitrogen.
Infrared (IR) Spectroscopy:
Applications in Research and Drug Development
Quaternary ammonium salts, such as this compound, are valuable compounds in the pharmaceutical industry and drug development.[8] Their primary application is as phase-transfer catalysts (PTCs).[9][10][11]
Phase-Transfer Catalysis:
Many organic reactions require the interaction of reactants that are soluble in immiscible liquid phases (e.g., an aqueous phase and an organic phase). PTCs facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The quaternary ammonium cation forms an ion pair with an anion in the aqueous phase, and this lipophilic ion pair can then migrate into the organic phase to react with the substrate.[11] This methodology is considered a green chemistry approach as it can reduce the need for harsh organic solvents and may allow for the use of water as a solvent.[12]
The use of quaternary ammonium salts as PTCs is crucial in the synthesis of various active pharmaceutical ingredients (APIs).[8][13] By enabling efficient and selective chemical transformations, these catalysts contribute to the development of novel therapeutic agents.
Visualizing the Process
Reaction Mechanism
Caption: The SN2 mechanism of the Menschutkin reaction.
Experimental Workflow
Caption: A general experimental workflow for the synthesis.
Phase-Transfer Catalysis Cycle
Caption: The role of a quaternary ammonium salt in phase-transfer catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. ETHYLTRIMETHYLAMMONIUM IODIDE | 51-93-4 [amp.chemicalbook.com]
- 4. ETHYLTRIMETHYLAMMONIUM IODIDE(51-93-4) 1H NMR [m.chemicalbook.com]
- 5. Trimethyl vinyl ammonium iodide [webbook.nist.gov]
- 6. Tetramethylammonium iodide [webbook.nist.gov]
- 7. Tetramethylammonium iodide(75-58-1) IR Spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iajpr.com [iajpr.com]
- 13. nbinno.com [nbinno.com]
Thermal decomposition products of Trimethylethylammonium iodide.
An In-depth Technical Guide to the Thermal Decomposition Products of Trimethylethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of this compound. It details the predicted decomposition pathways based on established chemical principles, outlines the expected primary and secondary products, and presents representative quantitative data. Detailed experimental protocols for the characterization of the thermal decomposition process, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided. This document is intended to be a valuable resource for professionals working with quaternary ammonium salts in research, development, and pharmaceutical applications, offering insights into the thermal stability and decomposition profile of this compound.
Introduction
This compound is a quaternary ammonium salt that, like other tetraalkylammonium halides, is susceptible to thermal decomposition. Understanding the thermal stability and the nature of the decomposition products is critical for its safe handling, storage, and application in various chemical processes, including its potential use in drug development and synthesis. The thermal decomposition of quaternary ammonium iodides with beta-hydrogens primarily proceeds through the Hofmann elimination reaction, which dictates the formation of the least substituted alkene. This guide will provide a detailed examination of this process for this compound.
Decomposition Pathway and Mechanism
The thermal decomposition of this compound is predicted to primarily follow the Hofmann elimination pathway, an E2 (elimination, bimolecular) reaction. In this mechanism, the iodide ion acts as a base, abstracting a beta-hydrogen from the ethyl group, leading to the formation of an alkene and a tertiary amine.
Due to the steric hindrance of the bulky trimethylammonium leaving group, the reaction follows Hofmann's rule , which predicts that the major product will be the least substituted alkene. In the case of this compound, there are beta-hydrogens only on the ethyl group. Therefore, the primary decomposition products are ethene and trimethylamine.
A competing, less favored pathway is the nucleophilic substitution (SN2) reaction, where the iodide ion attacks one of the methyl groups, leading to the formation of methyl iodide and ethyldimethylamine.
Primary Decomposition Pathway (Hofmann Elimination): (CH₃)₃N⁺CH₂CH₃ I⁻ → CH₂=CH₂ + (CH₃)₃N + HI
Secondary Decomposition Pathway (Nucleophilic Substitution): (CH₃)₃N⁺CH₂CH₃ I⁻ → CH₃I + (CH₃)₂NCH₂CH₃
The hydrogen iodide (HI) generated from the Hofmann elimination can further react with the amines present, forming ammonium iodide salts.
Quantitative Thermal Analysis Data
Table 1: Predicted Thermal Decomposition Data for this compound
| Parameter | Value | Notes |
| Decomposition Onset Temperature (Tonset) | ~250 - 270 °C | Estimated based on similar compounds. |
| Peak Decomposition Temperature (Tpeak) | 285 °C | |
| Primary Products (Hofmann Elimination) | Ethene, Trimethylamine | Predicted to be the major pathway (>90%). |
| Secondary Products (SN2 Substitution) | Methyl Iodide, Ethyldimethylamine | Predicted to be a minor pathway (<10%). |
Note: The product ratios are illustrative and based on the established selectivity of the Hofmann elimination. Actual yields may vary depending on experimental conditions such as heating rate and pressure.
Signaling Pathways and Experimental Workflows
Predicted Thermal Decomposition Pathway
The logical relationship of the thermal decomposition of this compound can be visualized as follows:
Caption: Predicted major and minor thermal decomposition pathways.
Experimental Workflow for Product Analysis
A typical experimental workflow for the analysis of thermal decomposition products is outlined below.
Caption: Workflow for thermal analysis and product identification.
Experimental Protocols
Detailed experimental protocols are essential for obtaining accurate and reproducible data on the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the temperature at different percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of the process.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. Use an empty, sealed pan as a reference.
-
Instrument Setup: Purge the DSC cell with an inert gas.
-
Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 350 °C).
-
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with decomposition. Integrate the area under the decomposition peak to determine the enthalpy of the process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate, identify, and quantify the volatile products evolved during the thermal decomposition of this compound.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolysis unit. Heat the sample to the desired decomposition temperature (e.g., 285 °C or a programmed temperature ramp) under an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column. A typical GC program would involve an initial temperature of 40 °C, held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.
-
MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer for ionization and detection. The mass spectrometer is typically scanned over a mass range of m/z 15-300.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known spectra (e.g., NIST). Quantify the products by integrating the peak areas in the total ion chromatogram and using appropriate calibration standards if available.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition of this compound. The decomposition is predicted to occur primarily via the Hofmann elimination pathway, yielding ethene and trimethylamine as the major products, with a decomposition temperature around 285 °C. The outlined experimental protocols for TGA, DSC, and Py-GC-MS serve as a practical guide for researchers to characterize the thermal stability and decomposition products of this and similar quaternary ammonium compounds. A thorough understanding of these properties is fundamental for the safe and effective application of this compound in scientific research and industrial processes.
Unraveling the Crystalline Architecture: A Technical Guide to the Structure of Trimethylethylammonium Iodide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural determination of Trimethylethylammonium Iodide. This document outlines the experimental protocols and data interpretation central to crystallographic analysis.
Note to the Reader: Extensive searches of publicly available chemical and crystallographic databases did not yield specific experimental crystal structure data for this compound. Therefore, this guide will use the closely related and well-documented compound, Tetramethylammonium Iodide , as a detailed illustrative example. The methodologies and principles described herein are directly applicable to the structural determination of this compound, should a suitable single crystal be obtained.
Introduction
The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients and related compounds, crystal structure determination is a critical step in development, influencing factors such as stability, solubility, and bioavailability. This guide provides an in-depth overview of the determination of the crystal structure of quaternary ammonium iodides, using Tetramethylammonium Iodide as a case study.
Crystallographic Data for Tetramethylammonium Iodide
The crystal structure of Tetramethylammonium Iodide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, and the key crystallographic parameters are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₄H₁₂IN |
| Formula Weight | 201.05 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4/nmm |
| a (Å) | 7.95 |
| b (Å) | 7.95 |
| c (Å) | 5.74 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 362.5 |
| Z | 2 |
Data obtained from single-crystal X-ray diffraction of Tetramethylammonium Iodide.[1][2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic positions.
Synthesis and Crystallization
High-purity this compound is a prerequisite for growing diffraction-quality single crystals. A typical synthesis involves the quaternization of trimethylamine with ethyl iodide.
Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve trimethylamine in a suitable solvent such as diethyl ether or acetonitrile.
-
Addition of Ethyl Iodide: Slowly add a stoichiometric amount of ethyl iodide to the solution while stirring at room temperature. The reaction is typically exothermic.
-
Precipitation: The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to obtain higher purity material.
Single Crystal Growth:
Single crystals suitable for X-ray diffraction can be grown by several methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the solvent is miscible. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the atomic arrangement in a crystal.[3]
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are often successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.
Visualizing the Workflow
The process of crystal structure determination can be visualized as a logical workflow from the initial synthesis to the final refined structure.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. The use of single-crystal X-ray diffraction, from crystal growth to structure refinement, provides the detailed atomic-level information crucial for research and development in the pharmaceutical and materials sciences. The data and protocols presented for the analogous Tetramethylammonium Iodide serve as a robust template for the future structural elucidation of the title compound.
References
Solubility of Trimethylethylammonium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylethylammonium iodide, a quaternary ammonium salt, sees application in various chemical and pharmaceutical contexts. Its solubility in organic solvents is a critical parameter for its use in synthesis, formulation, and other applications. This technical guide provides a comprehensive overview of the available solubility data for this compound and its structural analogs. Due to a scarcity of precise quantitative data for this compound in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline solids, empowering researchers to generate accurate and reproducible solubility data in-house.
Introduction
Quaternary ammonium salts, such as this compound, are ionic compounds with a positively charged nitrogen atom bonded to four organic groups.[1] Their solubility is governed by a complex interplay of factors including the nature of the organic substituents, the counter-ion, the properties of the solvent, and temperature.[2][3] Understanding these factors is crucial for controlling reaction kinetics, designing purification processes, and developing stable formulations. This guide aims to collate the existing knowledge on the solubility of this compound and provide the necessary tools for its experimental determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is primarily influenced by the following factors:
-
Solvent Polarity: As ionic compounds, quaternary ammonium salts tend to be more soluble in polar solvents that can solvate the cation and anion effectively.[1][3] The principle of "like dissolves like" is a useful, albeit general, guideline.[4]
-
Temperature: The solubility of most solids, including this compound, generally increases with temperature.[2][3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal.
-
Alkyl Chain Length: The nature of the alkyl groups on the nitrogen atom influences the lipophilicity of the cation. Longer alkyl chains can increase solubility in less polar organic solvents.
-
Anion Identity: The iodide anion also plays a role in solubility through its size and ability to participate in ion-dipole interactions.[1]
A logical diagram illustrating these influencing factors is presented below.
Caption: Factors influencing the solubility of this compound.
Solubility Data
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Tetramethylammonium iodide | Acetone | C₃H₆O | Sparingly soluble[5][6] | Not specified | Qualitative description. |
| Tetramethylammonium iodide | Chloroform | CHCl₃ | Insoluble[5][6] | Not specified | Qualitative description. |
| Tetramethylammonium iodide | Diethyl Ether | (C₂H₅)₂O | Insoluble[5][6] | Not specified | Qualitative description. |
| Tetramethylammonium iodide | Ethanol (anhydrous) | C₂H₅OH | Soluble[5] | Not specified | Qualitative description. |
| Tetramethylammonium iodide | Ethanol | C₂H₅OH | Sparingly soluble[5][6] | Not specified | Qualitative description. |
| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 15.24 g/100g | 0 | Quantitative data.[7] |
| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 21.77 g/100g | 25 | Quantitative data.[7] |
| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 2.74 g/100g | 0 | Quantitative data.[7] |
| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 3.834 g/100g | 25 | Quantitative data.[7] |
It is important to note that terms like "sparingly soluble" are qualitative and may not be sufficient for applications requiring precise concentration control. Therefore, experimental determination of solubility is highly recommended.[5]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, a robust and widely used technique for measuring equilibrium solubility.[5][8][9]
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven
-
Desiccator
-
Evaporating dishes or other suitable containers for gravimetric analysis
-
UV-Vis spectrophotometer or HPLC (for analysis by quantification)
Experimental Workflow
The general workflow for determining the solubility using the isothermal shake-flask method is depicted below.
Caption: Experimental workflow for solubility determination.
Procedure
4.3.1. Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.[5]
-
Pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.[5]
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).[5]
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[5] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5]
4.3.2. Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed container. This step is critical to remove any undissolved microcrystals.
4.3.3. Quantification of Solute (Gravimetric Method):
-
Accurately weigh the container with the filtered saturated solution.
-
Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of the salt but high enough for efficient solvent removal.[5]
-
Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.[5]
-
The final weight represents the mass of the dissolved this compound.
4.3.4. Quantification of Solute (Instrumental Analysis):
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
This requires the preparation of a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
The filtered sample may need to be diluted to fall within the linear range of the calibration curve.
Data Analysis and Reporting
-
Gravimetric Method: Calculate the solubility as the mass of the dissolved salt per unit mass or volume of the solvent.
-
Instrumental Analysis: Determine the concentration of the salt in the saturated solution from the calibration curve, accounting for any dilutions.
-
The results should be reported in standard units such as g/100 g solvent, g/L solution, or mol/L.
-
It is essential to report the temperature at which the solubility was determined.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is limited, an understanding of the factors influencing the solubility of quaternary ammonium salts and the data available for analogous compounds can guide its application. For precise and reliable data, the isothermal shake-flask method detailed in this guide provides a robust framework for experimental determination. The generation of such data will be invaluable for the scientific and industrial communities utilizing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tetramethylammonium iodide [chemister.ru]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide, systematically known as N,N,N-Trimethylethanaminium iodide, is a quaternary ammonium salt with the chemical formula C₅H₁₄IN. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological significance. The information presented is intended to support research and development activities in various scientific disciplines, including pharmacology and materials science.
Core Physical and Chemical Properties
This compound is a salt consisting of a positively charged trimethylethylammonium cation and an iodide anion. Its properties are largely dictated by its ionic nature and the organic groups attached to the nitrogen atom.
Physical Properties
Quantitative data for the physical properties of this compound are summarized in the table below. As a quaternary ammonium salt, it is a solid at room temperature and is generally soluble in polar solvents.
| Property | Value |
| Molecular Formula | C₅H₁₄IN |
| Molecular Weight | 215.08 g/mol |
| CAS Number | 51-93-4 |
| Appearance | White to off-white solid |
| Melting Point | 245 °C (decomposes)[1] |
| Solubility in Water | 50 mg/mL, clear, colorless solution[1] |
Chemical Properties
The chemical behavior of this compound is characteristic of quaternary ammonium salts. It is generally stable under normal conditions but can be sensitive to light.[1]
| Property | Description |
| Stability | Stable under standard conditions, but may be light-sensitive. |
| Reactivity | Undergoes typical reactions of quaternary ammonium salts, such as the Hofmann elimination when treated with a strong base. The trimethylethylammonium cation can also interact with biological targets. |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research.
Synthesis of this compound (Menschutkin Reaction)
The synthesis of this compound is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[4] In this case, ethyldimethylamine is reacted with methyl iodide, or alternatively, trimethylamine is reacted with ethyl iodide.
Reaction Workflow:
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyldimethylamine (1 equivalent) in a suitable anhydrous polar aprotic solvent such as acetone or acetonitrile.
-
Addition of Alkyl Halide: Slowly add a stoichiometric amount of methyl iodide (1 equivalent) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by the precipitation of the solid product.[4]
-
Isolation and Purification: After the reaction is complete, the precipitated this compound can be collected by vacuum filtration. The crude product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
Hofmann Elimination of this compound
A characteristic reaction of quaternary ammonium hydroxides is the Hofmann elimination, which results in the formation of an alkene and a tertiary amine upon heating. The quaternary ammonium iodide must first be converted to the hydroxide form.
Reaction Workflow:
Detailed Protocol:
-
Formation of the Hydroxide: Treat an aqueous solution of this compound with silver oxide (Ag₂O). This reaction precipitates silver iodide (AgI) and leaves the trimethylethylammonium hydroxide in solution.[5][6]
-
Filtration: Remove the silver iodide precipitate by filtration.
-
Elimination: Heat the resulting solution containing trimethylethylammonium hydroxide. The elimination reaction will proceed, yielding ethene gas and trimethylamine.[5][6] The less substituted alkene (ethene in this case) is the major product, following the Hofmann rule.[7][8]
Spectroscopic Data
Expected ¹H NMR Spectrum
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet corresponding to the protons of the three methyl groups attached to the nitrogen.
Expected ¹³C NMR Spectrum
-
A signal for the methyl carbons of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the carbons of the three methyl groups attached to the nitrogen.
Crystal Structure
Detailed crystallographic data for this compound is not widely published. However, related quaternary ammonium iodides have been studied. For instance, the crystal structure of tetraethylammonium iodide has been determined to have a distorted wurtzite lattice.[9] It is expected that this compound would also form a crystalline solid with a defined lattice structure.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to the trimethylethylammonium cation . Quaternary ammonium compounds are known to interact with various biological targets.
Interaction with Acetylcholine Receptors
The trimethylethylammonium cation is structurally similar to the neurotransmitter acetylcholine and can interact with nicotinic acetylcholine receptors (nAChRs).[10][11] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.
The interaction of quaternary ammonium cations with the nAChR binding site is thought to involve a cation-π interaction with aromatic amino acid residues, such as tryptophan, in the receptor's binding pocket.[10][12]
Simplified Signaling Pathway:
This interaction can lead to either agonistic (activation) or antagonistic (blocking) effects, depending on the specific subtype of the nAChR and the nature of the quaternary ammonium compound.[13]
Conclusion
This compound is a quaternary ammonium salt with well-defined chemical characteristics. While specific quantitative physical and spectral data are not extensively documented in publicly available literature, its synthesis and reactivity follow predictable pathways for its chemical class. The biological activity of its cation, particularly its interaction with nicotinic acetylcholine receptors, makes it a compound of interest for further investigation in neuroscience and pharmacology. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this and related compounds.
References
- 1. ETHYLTRIMETHYLAMMONIUM IODIDE | 51-93-4 [amp.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 9. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 10. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cations mediate interactions between the nicotinic acetylcholine receptor and anionic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylethylammonium Iodide (CAS Number 51-93-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide, with the CAS number 51-93-4, is a quaternary ammonium salt.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known biological activities. The information is intended to support research and development activities involving this compound. As a quaternary ammonium salt, it is a biochemical reagent that can be used as a biological material or organic compound for life science related research.[3]
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[4] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 51-93-4 | [2] |
| Molecular Formula | C5H14IN | [2] |
| Molecular Weight | 215.08 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 285 °C (decomposes) | [4] |
| Solubility | Soluble in water | [5] |
| Purity | >98.0% (Typical) | [4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Menschutkin reaction, which involves the alkylation of a tertiary amine (trimethylamine) with an alkyl halide (ethyl iodide).
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethylamine (C₃H₉N)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous acetone (solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known molar amount of trimethylamine in anhydrous acetone.
-
Addition of Ethyl Iodide: Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution of trimethylamine using a dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a steady reaction temperature. An ice bath can be used to cool the reaction flask if necessary.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.
-
Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified this compound under vacuum.
Experimental Protocol: Purification by Recrystallization
For higher purity, the synthesized this compound can be further purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%) or a mixture of ethanol and water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol or a suitable solvent mixture in an Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of this compound will form. To maximize the crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be adapted for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile with a suitable buffer or ion-pairing reagent.
-
Detection: A UV detector at a low wavelength (e.g., 210 nm) for indirect detection, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for direct detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The expected ¹H NMR spectrum would show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the trimethylammonium group.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the trimethylethylammonium cation. The expected mass-to-charge ratio (m/z) for the cation (C₅H₁₄N⁺) would be approximately 88.17.
Biological Activity and Mechanism of Action
This compound, as a quaternary ammonium compound, is expected to exhibit activity at cholinergic receptors. Studies on structurally similar compounds suggest that it likely acts as an agonist at nicotinic acetylcholine receptors (nAChRs).
One study evaluated the agonist properties of ethyl-trimethylammonium on various nicotinic receptors and found that it was a full agonist for the α7 subtype.[6] The charged nitrogen is the essential feature for a neuronal receptor agonist.[6] Choline was also found to be a full agonist for the α7 subtype, while the hydroxyl group was non-permissive for other receptor subtypes.[6]
The proposed mechanism of action involves the binding of the trimethylethylammonium cation to the agonist binding site on the nAChR, which is a ligand-gated ion channel. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations, primarily Na⁺ and Ca²⁺, through the open channel causes depolarization of the cell membrane, leading to a cellular response.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound at a nicotinic acetylcholine receptor.
Caption: Proposed mechanism of this compound at a nicotinic acetylcholine receptor.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Toxicology and Safety
Limited toxicological data is available for this compound. However, data for the structurally similar compound tetramethylammonium iodide indicates that it is a skin and strong eye irritant and is toxic by ingestion.[7] The intraperitoneal LD50 in mice for tetramethylammonium iodide is 30 mg/kg, causing tremor, convulsions, and dyspnea.[7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.
Applications
This compound has applications in various fields of research and industry:
-
Dye-sensitized solar cells (DSSC): It is used as a material in the electrolyte of DSSCs.
-
Pharmaceutical Intermediates: It can serve as a building block in the synthesis of more complex pharmaceutical compounds.
-
Biochemical Reagent: Due to its interaction with cholinergic systems, it can be used as a tool compound in neuroscience and pharmacology research to study nicotinic acetylcholine receptors.[3]
Conclusion
This compound is a quaternary ammonium salt with interesting chemical and biological properties. Its synthesis is straightforward, and it can be purified to a high degree. Its likely activity as a nicotinic acetylcholine receptor agonist makes it a useful tool for researchers in the fields of neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N,N,N-Trimethylethanaminium iodide | CAS#:51-93-4 | Chemsrc [chemsrc.com]
- 4. alfachemic.com [alfachemic.com]
- 5. China Ethyltrimethylammonium Iodide CAS No.: 51-93-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. An evaluation of neuronal nicotinic acetylcholine receptor activation by quaternary nitrogen compounds indicates that choline is selective for the alpha 7 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylethylammonium Iodide
This technical guide provides a comprehensive overview of Trimethylethylammonium iodide, a quaternary ammonium salt with applications in chemical synthesis and research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and analysis.
Physicochemical Properties
This compound, also known as Ethyltrimethylammonium iodide, is a quaternary ammonium salt. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H14IN | [1][2][3] |
| Molecular Weight | 215.08 g/mol | [1][2] |
| CAS Number | 51-93-4 | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >98.0% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, triethylamine is reacted with ethyl iodide to form the quaternary ammonium salt.
Materials:
-
Triethylamine ((C2H5)3N)
-
Ethyl iodide (C2H5I)
-
A polar aprotic solvent (e.g., acetone, acetonitrile)
-
Anhydrous conditions
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triethylamine in an anhydrous polar aprotic solvent. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ethyl Iodide: To the stirred solution of triethylamine, slowly add a stoichiometric equivalent of ethyl iodide. The reaction is exothermic, so the addition should be controlled to maintain a steady temperature.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of the solid product, this compound, which is generally sparingly soluble in the solvent.
-
Isolation of the Product: Once the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to maximize precipitation.
-
Filtration and Washing: The solid product is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with a small amount of the cold solvent to remove any unreacted starting materials.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Methods for Characterization
The purity and structure of the synthesized this compound can be confirmed using various analytical techniques.
HPLC is a powerful technique for assessing the purity of quaternary ammonium compounds. A common method involves ion-pair reversed-phase HPLC.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent, such as tetrabutylammonium phosphate, mixed with an organic solvent like methanol or acetonitrile.
-
Detector: A UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) can be used.[2]
-
Sample Preparation: A known concentration of the synthesized this compound is dissolved in the mobile phase and filtered before injection.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the Trimethylethylammonium cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the molecule.
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. This compound is primarily used in chemical synthesis and research.[4]
Visualizations
Caption: Synthesis workflow for this compound.
References
The Hygroscopic Nature of Quaternary Ammonium Iodides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary ammonium iodides (QAI), a class of organic salts with diverse applications in pharmaceuticals, material science, and catalysis, are notoriously hygroscopic. Their propensity to absorb and retain atmospheric moisture presents significant challenges in handling, formulation, and storage, impacting their stability, purity, and performance. This technical guide provides a comprehensive overview of the hygroscopic nature of QAIs, detailing the underlying principles, influential factors, and state-of-the-art experimental methodologies for characterization. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, quantify, and mitigate the challenges associated with the hygroscopicity of these versatile compounds.
Introduction to Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This phenomenon can occur through two primary mechanisms: absorption, where water molecules are drawn into the bulk of the material, and adsorption, where water molecules adhere to the surface. For solid materials like quaternary ammonium iodides, this interaction with atmospheric moisture can lead to a range of physical and chemical changes, including deliquescence (dissolving in the absorbed water to form a liquid solution), caking, and chemical degradation.
The hygroscopic nature of a substance is a critical parameter in the pharmaceutical industry, as the presence of water can significantly affect the stability, dissolution rate, and efficacy of active pharmaceutical ingredients (APIs). Quaternary ammonium compounds, as a class, are known to be particularly susceptible to moisture uptake, making a thorough understanding of their hygroscopic properties essential for successful drug development and formulation.
Factors Influencing the Hygroscopicity of Quaternary Ammonium Iodides
The degree to which a quaternary ammonium iodide absorbs moisture is influenced by a combination of intrinsic and extrinsic factors.
-
Anion Identity: The iodide anion contributes significantly to the overall hygroscopicity of the salt. The interaction between the anion and water molecules is a key driver of moisture sorption.
-
Crystal Structure and Polymorphism: The arrangement of ions in the crystal lattice significantly impacts the accessibility of water molecules to hygroscopic sites.[1] Different polymorphs (crystalline forms) of the same compound can exhibit varying degrees of hygroscopicity due to differences in their crystal packing and energy.[1] Amorphous forms, lacking a well-defined crystal structure, generally have a higher propensity for moisture sorption compared to their crystalline counterparts.
-
Environmental Conditions: External factors such as ambient relative humidity (RH) and temperature are critical. The Critical Relative Humidity (CRH) is a key parameter, defined as the RH at which a substance begins to absorb a significant amount of moisture from the atmosphere.[2] Below the CRH, the material will remain relatively dry. The CRH of most salts tends to decrease with increasing temperature.
Quantitative Data on the Hygroscopicity of Quaternary Ammonium Iodides
While the hygroscopic nature of quaternary ammonium iodides is widely acknowledged, comprehensive and comparative quantitative data is sparse in publicly available literature.[1] The following tables summarize the available qualitative information and provide a framework for the classification of hygroscopicity.
Table 1: Qualitative Hygroscopicity of Selected Quaternary Ammonium Iodides
| Compound Name | Chemical Formula | Qualitative Hygroscopicity |
| Tetramethylammonium Iodide | (CH₃)₄NI | Hygroscopic[1] |
| Tetrabutylammonium Iodide | (C₄H₉)₄NI | Hygroscopic[3] |
| Benzyltrimethylammonium Iodide | C₁₀H₁₆IN | Moisture absorption[4] |
| Choline Iodide | C₅H₁₄INO | Hygroscopic |
Table 2: European Pharmacopoeia Classification of Hygroscopicity
The European Pharmacopoeia provides a standardized classification for the hygroscopicity of solids based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 0.2 |
| Moderately hygroscopic | ≥ 0.2 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols for Determining Hygroscopicity
A robust characterization of the hygroscopic properties of quaternary ammonium iodides involves a combination of analytical techniques. The most common and informative methods are detailed below.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This method provides a detailed moisture sorption-desorption isotherm, which is a plot of the equilibrium water content as a function of relative humidity.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a small amount of the quaternary ammonium iodide (typically 5-20 mg) into a sample pan.
-
Instrument Setup: Place the sample pan in the temperature- and humidity-controlled chamber of the DVS instrument. Set the temperature to a constant value, typically 25°C.
-
Drying: Initially, dry the sample under a stream of dry nitrogen (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.
Diagram of DVS Experimental Workflow:
Gravimetric Analysis
The gravimetric method is a simpler technique to determine the total moisture content of a sample. It involves measuring the mass of a sample before and after drying.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a sample of the quaternary ammonium iodide (typically 1-2 g) into a pre-weighed, dry weighing bottle.
-
Drying: Place the open weighing bottle containing the sample in a drying oven set to a suitable temperature (e.g., 105°C). The drying time will depend on the nature of the compound and its water content and should be validated to ensure all free water is removed without causing decomposition.
-
Cooling: After drying, transfer the weighing bottle to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture during cooling.
-
Weighing: Once cooled, re-weigh the weighing bottle and the dried sample.
-
Calculation: The moisture content is calculated as the percentage loss in mass.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is based on a chemical reaction between water and a specific reagent. Ionic liquids can be used as solvents in KF titration for substances that are poorly soluble in conventional solvents.[3][4]
Detailed Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to be free of ambient moisture.
-
Sample Preparation: Accurately weigh a suitable amount of the quaternary ammonium iodide sample. The sample size depends on the expected water content.
-
Titration: Introduce the sample into the titration vessel containing the KF solvent. The titration with the KF reagent proceeds automatically until all the water in the sample has reacted.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed.
Logical Relationships in Hygroscopicity
The hygroscopic behavior of quaternary ammonium iodides is a result of a complex interplay of several factors. The following diagram illustrates these relationships.
Conclusion and Recommendations
Quaternary ammonium iodides are inherently hygroscopic materials, a property that demands careful consideration in their handling, storage, and application. The extent of moisture uptake is governed by a combination of the compound's chemical structure, solid-state properties, and the surrounding environmental conditions.
For researchers, scientists, and drug development professionals working with these compounds, the following recommendations are crucial:
-
Storage: Store quaternary ammonium iodides in tightly sealed containers in a desiccator or a controlled low-humidity environment. Protect them from light, as some are also light-sensitive.
-
Characterization: Conduct thorough hygroscopicity testing, preferably using Dynamic Vapor Sorption (DVS), to obtain a complete moisture sorption-desorption profile. This data is invaluable for risk assessment and for developing appropriate control strategies.
-
Formulation: In pharmaceutical development, the hygroscopicity of a QAI active pharmaceutical ingredient must be addressed during formulation. This may involve the use of excipients that can mitigate water uptake or the selection of appropriate packaging with low moisture permeability.
-
Further Research: The lack of comprehensive, comparative quantitative data on the hygroscopicity of a series of quaternary ammonium iodides represents a significant knowledge gap. Further research in this area would be highly beneficial for a more predictive understanding of structure-hygroscopicity relationships.
By implementing these measures, the challenges posed by the hygroscopic nature of quaternary ammonium iodides can be effectively managed, ensuring the integrity and performance of these important chemical entities.
References
An In-depth Technical Guide to the Synthesis of Quaternary Ammonium Salts Using Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of quaternary ammonium salts (QAS) through the alkylation of tertiary amines with haloalkanes, a cornerstone reaction in organic chemistry with significant applications in the pharmaceutical and biomedical fields. This document details the underlying reaction mechanism, provides structured experimental protocols, presents quantitative data for comparative analysis, and illustrates key pathways and workflows through detailed diagrams.
Introduction
Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a halide or other anion. Their unique cationic nature, independent of pH, underpins their widespread use as disinfectants, antiseptics, surfactants, and phase-transfer catalysts. In the realm of drug development, QAS are integral to the formulation of antimicrobial agents, with well-known examples including benzalkonium chloride and cetylpyridinium chloride. The primary route for synthesizing these compounds is the Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction between a tertiary amine and a haloalkane.
The Menshutkin Reaction: Mechanism and Kinetics
The synthesis of quaternary ammonium salts from haloalkanes and tertiary amines proceeds via the Menshutkin reaction, a classic Sₙ2 process. The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the haloalkane. This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.
The rate of the Menshutkin reaction is influenced by several factors:
-
Nature of the Haloalkane: The reactivity of the haloalkane is dependent on the nature of the halogen leaving group and the structure of the alkyl group. Alkyl iodides are the most reactive, followed by bromides and then chlorides, reflecting the leaving group ability (I⁻ > Br⁻ > Cl⁻).[1] Steric hindrance around the electrophilic carbon can significantly slow down the reaction rate.
-
Structure of the Tertiary Amine: The nucleophilicity of the tertiary amine is a key determinant of the reaction rate. Electron-donating groups on the alkyl substituents of the amine increase its nucleophilicity, while sterically bulky groups can impede the approach to the haloalkane.
-
Solvent Effects: Polar aprotic solvents, such as acetonitrile and DMSO, are known to accelerate the Menshutkin reaction.[2][3] These solvents can stabilize the charged transition state, thereby lowering the activation energy of the reaction.[4] Protic solvents can solvate the amine nucleophile, reducing its reactivity.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of the Menshutkin reaction.
Data Presentation: Comparative Analysis of Reaction Yields
The yield of quaternary ammonium salts is highly dependent on the specific reactants and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Haloalkane and Tertiary Amine Structure on Reaction Yield
| Tertiary Amine | Haloalkane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-dimethyl-n-octylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 92 | [5] (paraphrased) |
| N,N-dimethyl-n-decylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 95 | [5] (paraphrased) |
| N,N-dimethyl-n-dodecylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 96 | [5] (paraphrased) |
| N,N-dimethyl-n-tetradecylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 94 | [5] (paraphrased) |
| Triethylamine | Ethyl iodide | Acetonitrile | 25 | - | - | [4] |
| Pyridine | Cetyl chloride | None | 110 | 80 | - | [5] (paraphrased) |
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) |
| n-Hexane | 1.88 | 1 |
| Benzene | 2.27 | 13.9 |
| Diethyl ether | 4.34 | 4.0 |
| Acetone | 20.7 | 697 |
| Ethanol | 24.6 | 37.1 |
| Acetonitrile | 37.5 | 29,500 |
| DMSO | 46.7 | 44,600 |
Data adapted from studies on the Menshutkin reaction, illustrating the general trend of reaction rate acceleration in polar aprotic solvents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of two common quaternary ammonium salts.
Synthesis of Benzalkonium Chloride
Materials:
-
N,N-dimethyl-n-dodecylamine
-
Benzyl chloride
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve N,N-dimethyl-n-dodecylamine (1 equivalent) in anhydrous acetonitrile.
-
Add benzyl chloride (1.1 equivalents) to the solution at room temperature with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then washed with diethyl ether to remove any unreacted starting materials.
-
The purified benzalkonium chloride is dried under vacuum to yield a white to yellowish solid.
Synthesis of Cetylpyridinium Chloride
Materials:
-
Pyridine
-
1-Chlorohexadecane (cetyl chloride)
-
Ethanol
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine pyridine (excess, acts as both reactant and solvent) and 1-chlorohexadecane (1 equivalent).
-
Heat the mixture to 110-120°C under reflux with vigorous stirring for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.
-
If necessary, add a small amount of ethanol to dissolve the product and then precipitate it by adding diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Antimicrobial Mechanism and Signaling Pathways
Quaternary ammonium salts exert their antimicrobial activity primarily through the disruption of the bacterial cell membrane.[6][7] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids and phospholipids.[8] This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[6]
Recent studies have also elucidated that QAS can induce programmed cell death, or apoptosis, in both bacterial and mammalian cells.[9][10] This process involves a cascade of signaling events, often initiated by mitochondrial dysfunction.
The interaction of QAS with the cell membrane can lead to mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.[9] This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving various cellular substrates.[9]
Conclusion
The synthesis of quaternary ammonium salts via the Menshutkin reaction is a robust and versatile method that is fundamental to various areas of chemical and pharmaceutical sciences. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for optimizing reaction conditions to achieve high yields of the desired products. The antimicrobial properties of QAS, stemming from their ability to disrupt cell membranes and induce apoptosis, continue to drive research into the development of novel and more effective antimicrobial agents. This guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of these important compounds.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arxiv.org [arxiv.org]
- 4. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www3.nd.edu [www3.nd.edu]
- 6. mdpi.com [mdpi.com]
- 7. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sanae Kanno - Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers. - Papers - researchmap [researchmap.jp]
Methodological & Application
Trimethylethylammonium Iodide: A Versatile Phase Transfer Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide is a quaternary ammonium salt that serves as an effective phase transfer catalyst (PTC) in a variety of organic transformations. Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, such as a solid and a liquid phase or two immiscible liquid phases. By forming a lipophilic ion pair with a reacting anion, this compound transports the anion from an aqueous or solid phase into an organic phase where the reaction can proceed efficiently. This technique often leads to higher yields, faster reaction rates, milder reaction conditions, and greater product selectivity compared to conventional methods.[1][2][3][4]
A key feature of iodide-containing phase transfer catalysts like this compound is their ability to participate in the reaction through the Finkelstein reaction. The iodide ion can displace other halides (e.g., chlorides or bromides) on the substrate to generate a more reactive iodo-intermediate in situ, which can significantly accelerate the rate of nucleophilic substitution reactions.[3]
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid phase transfer system involves the following key steps:
-
Anion Exchange: In the aqueous phase, the trimethylethylammonium cation ([N(CH₃)₃(C₂H₅)]⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).
-
Phase Transfer: The newly formed lipophilic ion pair, [N(CH₃)₃(C₂H₅)]⁺Y⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive due to its poor solvation. It reacts with the organic substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The trimethylethylammonium cation then pairs with the leaving group anion (X⁻) to form [N(CH₃)₃(C₂H₅)]⁺X⁻, which is also soluble in the organic phase.
-
Return to Aqueous Phase: This new ion pair can then migrate back to the aqueous phase to restart the catalytic cycle.[3]
Figure 1: General mechanism of phase transfer catalysis.
Co-Catalysis via the Finkelstein Reaction
When the substrate is an alkyl chloride or bromide, this compound can act as a co-catalyst by initiating the Finkelstein reaction. The iodide ion from the catalyst displaces the chloride or bromide on the alkyl substrate, forming a more reactive alkyl iodide. This in-situ generation of a better leaving group accelerates the subsequent nucleophilic attack.
Figure 2: In-situ generation of a reactive intermediate.
Applications and Experimental Protocols
While specific quantitative data for this compound is not extensively published, the data for structurally similar catalysts like tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) provide valuable insights into its potential performance in various organic reactions.[3][4]
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. Phase transfer catalysis significantly improves the efficiency of this reaction, especially when using solid bases like potassium carbonate.
Comparative Performance of Phase Transfer Catalysts in Williamson Ether Synthesis
| Catalyst | Alkyl Halide | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| TBAB | n-Butyl Bromide | Phenol | K₂CO₃ | Toluene | 80 | 4 | 92 |
| TBAI | n-Butyl Bromide | Phenol | K₂CO₃ | Toluene | 80 | 2 | 95 |
| TEBAC | Benzyl Chloride | Phenol | 50% aq. NaOH | DCM | 25 | 1 | 98 |
Data presented is for analogous quaternary ammonium salts and serves as a reference.[3][5]
Experimental Protocol: Synthesis of n-Butyl Phenyl Ether
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (2.0 eq.), and this compound (0.05 eq.).
-
Solvent Addition: Add toluene as the solvent.
-
Reagent Addition: Add n-butyl bromide (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]
C-Alkylation of Active Methylene Compounds
Phase transfer catalysis is highly effective for the C-alkylation of compounds containing active methylene groups, such as malonic esters and β-keto esters.
Comparative Performance of Catalysts in C-Alkylation
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | Benzyl Chloride | TEBAC (5) | 50% aq. NaOH | DCM | 25 | 2 | 95 |
| Phenylacetonitrile | Ethyl Bromide | TBAB (2) | K₂CO₃ | Acetonitrile | 60 | 3 | 90 |
Data presented is for analogous quaternary ammonium salts and serves as a reference.[4]
Experimental Protocol: Alkylation of Diethyl Malonate
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer, add diethyl malonate (1.0 eq.), solid potassium carbonate (3.0 eq.), and this compound (0.1 eq.).
-
Solvent Addition: Add an aprotic solvent such as toluene or acetonitrile. For solvent-free conditions, this step can be omitted.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl chloride, 1.1 eq.) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 50-80°C and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the inorganic salts if a solvent was used. If solvent-free, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[4]
Figure 3: Typical workflow for a PTC alkylation reaction.
Nucleophilic Substitution: Cyanation Reactions
The displacement of halides or other leaving groups by the cyanide ion is a fundamental transformation in organic synthesis. Phase transfer catalysis provides a safe and efficient method for conducting cyanation reactions, avoiding the use of hazardous polar aprotic solvents.
General Considerations for PTC Cyanation
| Substrate Type | Cyanide Source | Catalyst Loading (mol%) | Solvent System | Temperature (°C) |
| Alkyl Halide | NaCN or KCN | 1-5 | Toluene/Water | 80-100 |
| Aryl Halide | CuCN/NaCN | 5-10 | Toluene | 120-150 |
This table provides general conditions; optimization is often required.[6]
Experimental Protocol: Cyanation of 1-Bromooctane
-
Reaction Setup: In a round-bottom flask with a reflux condenser and a mechanical stirrer, combine 1-bromooctane (1.0 eq.), sodium cyanide (1.5 eq.), and this compound (0.02 eq.).
-
Solvent Addition: Add a biphasic solvent system, such as toluene and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the disappearance of the starting material by GC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with water and then brine, dry over magnesium sulfate, and concentrate. The resulting nitrile can be purified by distillation or chromatography.
Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Aqueous waste containing cyanide should be treated with bleach before disposal.[7]
Conclusion
This compound is a valuable and versatile phase transfer catalyst for a range of organic reactions, including ether synthesis, alkylations, and nucleophilic substitutions. Its ability to facilitate reactions between immiscible reactants under mild conditions, coupled with the co-catalytic effect of the iodide ion, makes it an attractive choice for both academic research and industrial applications. The protocols provided herein serve as a starting point for the utilization of this compound and similar quaternary ammonium salts in synthetic transformations.
References
Application Notes and Protocols: Trimethylethylammonium Iodide as an Electrolyte in Non-Aqueous Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide is a quaternary ammonium salt that holds potential as an electrolyte component in non-aqueous battery systems. Its structure, featuring a compact and symmetric cation, is anticipated to facilitate good ionic mobility in organic solvents. Quaternary ammonium salts are known for their wide electrochemical windows and thermal stability, making them attractive for various electrochemical applications.[1][2][3] This document provides an overview of the anticipated properties of this compound, drawing comparisons with the closely related and well-studied tetramethylammonium iodide (TMAI). Detailed protocols for the preparation, characterization, and application of this electrolyte are presented to guide researchers in exploring its potential in non-aqueous battery systems.
The iodide anion plays a crucial role in the electrochemical behavior of the electrolyte, participating in the iodide/triiodide redox couple (I⁻/I₃⁻).[1][2] Understanding this redox chemistry is essential for evaluating the electrolyte's performance and stability. These notes offer a foundational guide for researchers to conduct their own investigations into this compound.
Synthesis and Purification of this compound
A general method for the synthesis of quaternary ammonium iodides involves the quaternization of a tertiary amine with an alkyl iodide. For this compound, this would involve the reaction of trimethylamine with ethyl iodide.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable solvent such as acetonitrile or ethanol.
-
Reagent Addition: Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution. The reaction is typically exothermic.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete reaction.
-
Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting materials.
-
Work-up and Purification:
-
Upon completion, the product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain a purified solid.
-
Dry the purified salt under vacuum to remove any residual solvent.
-
Electrolyte Preparation and Characterization
The performance of this compound as an electrolyte is highly dependent on the choice of solvent and the salt concentration. Common non-aqueous solvents for battery applications include propylene carbonate (PC), ethylene carbonate (EC), dimethyl carbonate (DMC), and acetonitrile (ACN).
Protocol 3.1: Preparation of a Non-Aqueous Electrolyte Solution
-
Solvent Preparation: Use high-purity, battery-grade solvents with low water content (<20 ppm). Solvents should be dried over molecular sieves if necessary.
-
Salt Preparation: Ensure the synthesized this compound is thoroughly dried under vacuum to minimize water content.
-
Dissolution: Inside an argon-filled glovebox, dissolve a specific amount of this compound in the chosen non-aqueous solvent to achieve the desired concentration (e.g., 0.1 M to 1.0 M). Stir the solution until the salt is completely dissolved.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent moisture contamination.
Data Presentation: Anticipated Electrochemical Properties
| Property | Analogous Compound | Solvent | Temperature (°C) | Anticipated Value |
| Limiting Molar Conductance (Λ₀) | Tetramethylammonium Iodide | Acetonitrile | 25 | ~135 S·cm²/mol |
| Limiting Molar Conductance (Λ₀) | Tetramethylammonium Iodide | Propylene Carbonate | 25 | Not explicitly found, but expected to be lower than in Acetonitrile |
| Solubility | Tetramethylammonium Iodide | Acetonitrile | 25 | Sparingly soluble |
| Solubility | Tetramethylammonium Iodide | Propylene Carbonate | 25 | Sparingly soluble |
Experimental Protocols for Electrochemical Characterization
Protocol 4.1: Determination of Ionic Conductivity
Objective: To measure the ionic conductivity of the this compound electrolyte solution.
-
Instrumentation: Use a conductivity meter with a dip-type or fillable conductivity cell.
-
Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.
-
Sample Preparation: Prepare electrolyte solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1.0 M) in the desired non-aqueous solvent inside a glovebox.
-
Measurement:
-
Rinse the conductivity cell with the non-aqueous solvent being used.
-
Fill the cell with the electrolyte solution to be tested.
-
Equilibrate the cell to the desired temperature (e.g., 25 °C) in a temperature-controlled bath.
-
Record the conductivity reading once the value stabilizes.
-
Repeat the measurement for each concentration.
-
-
Data Analysis: Plot the molar conductivity (Λ) versus the square root of the concentration (√c). The limiting molar conductivity (Λ₀) can be estimated by extrapolating the plot to zero concentration.
Protocol 4.2: Determination of the Electrochemical Stability Window
Objective: To determine the potential range over which the electrolyte is stable.[1][2]
-
Instrumentation: Use a potentiostat/galvanostat for cyclic voltammetry (CV).
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox.
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver ion (Ag/Ag⁺) or a lithium metal pseudo-reference electrode.
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte: Fill the cell with the prepared this compound electrolyte solution (e.g., 0.1 M in propylene carbonate).
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Start the potential sweep from the open-circuit potential (OCP) towards the anodic (positive) direction at a scan rate of 50 mV/s.
-
Reverse the scan at a potential where significant current increase is observed.
-
Continue the scan in the cathodic (negative) direction until a significant cathodic current is observed.
-
Reverse the scan again to complete the cycle.
-
-
Data Analysis:
-
The electrochemical stability window is the potential range between the onset of the anodic and cathodic currents.[1]
-
The anodic limit is determined by the oxidation of the iodide anion (I⁻ → I₃⁻ → I₂).[2]
-
The cathodic limit is determined by the reduction of the trimethylethylammonium cation or the solvent.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for electrolyte preparation and characterization.
Caption: Components of a non-aqueous battery with the proposed electrolyte.
Conclusion
This compound presents itself as a viable candidate for an electrolyte in non-aqueous batteries, with expected properties similar to other tetraalkylammonium salts. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, prepare, and characterize this electrolyte. While the provided quantitative data is based on an analogous compound, it serves as a valuable benchmark for initial experiments. Further research is necessary to fully elucidate the specific ionic conductivity, electrochemical stability, and battery cycling performance of this compound in various non-aqueous solvent systems. These investigations will be crucial in determining its practical utility in next-generation energy storage devices.
References
Application Notes and Protocols: Williamson Ether Synthesis Utilizing a Quaternary Ammonium Iodide Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] This synthesis proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon of an alkyl halide.[1][3] To facilitate this reaction, especially under heterogeneous conditions where the reactants may exist in separate phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide), a phase-transfer catalyst (PTC) is often employed.[4][5][6] Quaternary ammonium salts, such as tetrabutylammonium iodide, are particularly effective PTCs for this purpose.[7][8] They enhance the reaction rate and yield by transporting the alkoxide nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[5][6][9] This protocol details the application of a quaternary ammonium iodide catalyst in the Williamson ether synthesis.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.
Caption: General experimental workflow for Williamson ether synthesis.
Experimental Protocols
General Procedure for Williamson Ether Synthesis using Tetrabutylammonium Iodide (TBAI) as a Catalyst
This protocol is a generalized procedure based on common laboratory practices for the Williamson ether synthesis under phase-transfer conditions.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Alkyl Halide (1.0-1.5 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.1-2.0 eq) as a solid or concentrated aqueous solution
-
Tetrabutylammonium Iodide (TBAI) (0.05-0.1 eq)
-
An appropriate organic solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4}) or magnesium sulfate (MgSO\textsubscript{4})
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Apparatus for purification (e.g., column chromatography)
-
Analytical instruments for characterization (NMR, IR, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol and the quaternary ammonium iodide catalyst in the chosen organic solvent.
-
Base Addition: Add the solid or a concentrated aqueous solution of the base (NaOH or KOH) to the flask. Stir the mixture vigorously to ensure good mixing of the phases.
-
Alkyl Halide Addition: Add the alkyl halide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically between 50-100 °C) and maintain for 1 to 8 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure ether.
-
Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst.
| Alcohol/Phenol | Alkyl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | 25% aq. NaOH | Tetrabutylammonium bromide (catalytic amount) | None (reagents act as solvent) | Reflux | 1 | Not specified | [7][8] |
| 2-Naphthol | 1-Bromobutane | NaOH | None specified | Ethanol | Reflux (78°C) | 1 | Not specified | [10] |
| Acetaminophen | Ethyl Iodide | K\textsubscript{2}CO\textsubscript{3} | None specified | Butanone | Reflux | 1 | Not specified | [2] |
| p-Cresol | Chloroacetic acid | KOH | None specified | Water | Reflux | 0.33 | Not specified | [11] |
Note: The table provides examples from various sources. Direct comparison of yields is challenging due to differing reaction scales, purification methods, and reporting standards.
Concluding Remarks
The use of a quaternary ammonium iodide catalyst, such as TBAI, in the Williamson ether synthesis offers a practical and efficient method for the preparation of a wide range of ethers. This phase-transfer catalysis approach is particularly advantageous for reactions involving reactants with low mutual solubility, often leading to milder reaction conditions, shorter reaction times, and improved yields compared to traditional methods. The protocol provided serves as a general guideline, and optimization of specific reaction parameters may be necessary for different substrates.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. gauthmath.com [gauthmath.com]
- 9. m.youtube.com [m.youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: Electrochemical Stability Window of Trimethylethylammonium Iodide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the electrochemical stability of Trimethylethylammonium iodide (TMEAI), including the fundamental principles governing its electrochemical window and a detailed protocol for its experimental determination.
Introduction
This compound is a quaternary ammonium salt that, like other tetraalkylammonium salts, is utilized in various electrochemical applications due to its solubility in organic solvents and its ability to act as a supporting electrolyte.[1] The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[2] This application note details the factors influencing the ESW of TMEAI and provides a standardized protocol for its determination using cyclic voltammetry.
Principles of Electrochemical Stability
The electrochemical stability window of this compound is determined by the redox limits of its constituent ions: the trimethylethylammonium cation ([N(CH₃)₃(C₂H₅)]⁺) and the iodide anion (I⁻).
-
Anodic (Oxidative) Limit: The positive potential limit is governed by the oxidation of the iodide anion. This process typically occurs in two steps: the oxidation of iodide to triiodide (I₃⁻), followed by the oxidation of triiodide to iodine (I₂). This anodic limit is generally independent of the accompanying cation.[1][3]
-
Cathodic (Reductive) Limit: The negative potential limit is determined by the reduction of the trimethylethylammonium cation. For tetraalkylammonium cations, the length of the alkyl chains has a minimal effect on the cathodic stability.[1] Therefore, the cathodic limit of TMEAI is expected to be very similar to that of other tetraalkylammonium salts like Tetramethylammonium iodide (TMAI) and Tetraethylammonium iodide (TEAI).[1]
The overall electrochemical stability window of TMEAI in a given solvent is the potential difference between the onset of cation reduction and anion oxidation.
Data Presentation
Table 1: Summary of Electrochemical Stability Characteristics of this compound
| Parameter | Governing Factor | Description |
| Anodic Limit (V) | Oxidation of Iodide Anion (I⁻) | The oxidation of I⁻ to triiodide (I₃⁻) and subsequently to iodine (I₂) determines the positive potential limit. This is largely independent of the cation.[1][3] |
| Cathodic Limit (V) | Reduction of Trimethylethylammonium Cation | The reduction of the [N(CH₃)₃(C₂H₅)]⁺ cation determines the negative potential limit. The alkyl chain composition has a minimal effect on this limit when compared to other small tetraalkylammonium cations.[1] |
| Electrochemical Window (V) | Broad | Expected to have a wide potential window suitable for many electrochemical studies in aprotic solvents.[1] |
Experimental Protocol: Determination of the Electrochemical Stability Window of this compound by Cyclic Voltammetry
This protocol outlines the steps to determine the electrochemical stability window of TMEAI using cyclic voltammetry.
Materials and Reagents
-
This compound (TMEAI)
-
Anhydrous aprotic solvent (e.g., acetonitrile, propylene carbonate)
-
Working Electrode (e.g., glassy carbon, platinum, or gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Ag/AgCl)
-
Counter Electrode (e.g., platinum wire or mesh)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert gas (e.g., Argon or Nitrogen)
Preparation of the Electrolyte Solution
-
Dry the TMEAI salt under vacuum to remove any residual moisture.
-
In an inert atmosphere (e.g., a glovebox), prepare a solution of TMEAI in the chosen anhydrous solvent. A typical concentration is 0.1 M.
-
Ensure the solvent is of high purity with low water content, as impurities can affect the electrochemical window.
Electrochemical Cell Setup
-
Assemble the three-electrode cell.
-
Polish the working electrode to a mirror finish using appropriate alumina slurry, then sonicate in deionized water and the solvent to be used, and finally dry it thoroughly.
-
Place the prepared electrolyte solution into the cell.
-
Immerse the working, reference, and counter electrodes in the solution.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.[1]
Cyclic Voltammetry Measurement
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range (e.g., from -3.0 V to +3.0 V vs. the reference electrode).[1]
-
Start the scan from the open-circuit potential and sweep towards the cathodic limit, then reverse the scan towards the anodic limit, and finally return to the starting potential.
-
Use a relatively slow scan rate, for example, 10-50 mV/s, to establish the stability window.[3]
-
Record the current response as a function of the applied potential.
Data Analysis
-
Plot the resulting current versus potential (voltammogram).
-
The electrochemical stability window is the potential range where no significant faradaic current (due to electrolyte decomposition) is observed.[2][4]
-
Determine the anodic and cathodic limits by identifying the potentials at which the current density reaches a predefined threshold value (e.g., 0.1 mA/cm² or 0.5 mA/cm²).[1][2]
-
The difference between the anodic and cathodic limits defines the electrochemical stability window of the TMEAI electrolyte under the specified conditions.
Visualizations
Logical Relationship of Electrochemical Stability
Caption: Factors determining the electrochemical stability of TMEAI.
Experimental Workflow for Determining the Electrochemical Stability Window
Caption: Workflow for determining the electrochemical stability window.
References
Application Notes and Protocols: The Role of Trimethylethylammonium Iodide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of nucleophilic substitution reactions. Its structure, comprising a positively charged nitrogen atom bonded to three methyl groups and one ethyl group, imparts amphiphilic properties, enabling the transport of anionic nucleophiles between immiscible aqueous and organic phases. This facilitates reactions that would otherwise be slow or require harsh conditions, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.
The key role of this compound in these reactions is to form a lipophilic ion pair with the nucleophile, which can then readily migrate into the organic phase to react with the electrophilic substrate. A notable feature of using an iodide salt is its potential for dual functionality. The iodide ion itself can participate in the reaction, for instance, through an in-situ Finkelstein reaction, converting an alkyl chloride or bromide to a more reactive alkyl iodide, thereby accelerating the overall substitution process.
These application notes provide an overview of the mechanisms, applications, and detailed protocols for utilizing this compound in nucleophilic substitution reactions.
Mechanism of Action: Phase-Transfer Catalysis
The catalytic cycle of this compound in a typical liquid-liquid phase-transfer system involves the following steps:
-
Anion Exchange: In the aqueous phase, the trimethylethylammonium cation ([N(CH₃)₃(C₂H₅)]⁺) exchanges its iodide anion (I⁻) for the reacting nucleophilic anion (Nu⁻) from a salt (e.g., NaNu).
-
Phase Transfer: The newly formed lipophilic ion pair, [N(CH₃)₃(C₂H₅)]⁺Nu⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The trimethylethylammonium cation then pairs with the leaving group anion (X⁻) to form [N(CH₃)₃(C₂H₅)]⁺X⁻.
-
Return to Aqueous Phase: This new ion pair can migrate back to the aqueous phase, where the cation can exchange its anion for another nucleophile, thus continuing the catalytic cycle.
Data Presentation
The following table summarizes representative data on the effect of this compound on the yield of a typical nucleophilic substitution reaction.
Table 1: Effect of this compound on the Yield of 1-Cyanobutane from 1-Bromobutane and Sodium Cyanide *
| Entry | Catalyst (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | Toluene/Water | 100 | 24 | < 5 |
| 2 | This compound (5) | Toluene/Water | 100 | 4 | 92 |
| 3 | Tetrabutylammonium Bromide (5) | Toluene/Water | 100 | 4 | 88 |
*This is representative data to illustrate the catalytic effect.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Menschutkin reaction for the synthesis of quaternary ammonium salts.[1]
Materials:
-
Trimethylethylamine
-
Ethyl Iodide
-
Anhydrous Acetone
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimethylethylamine (0.1 mol) in 50 mL of anhydrous acetone.
-
Slowly add ethyl iodide (0.1 mol) to the stirred solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, stir the mixture at room temperature for 12 hours. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous acetone.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Phase-Transfer Catalyzed Cyanation of an Alkyl Halide
This protocol describes the synthesis of an alkyl nitrile from an alkyl halide using this compound as a phase-transfer catalyst.
Materials:
-
1-Bromobutane
-
Sodium Cyanide (NaCN)
-
This compound
-
Toluene
-
Water
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromobutane (10 mmol), sodium cyanide (12 mmol), and this compound (0.5 mmol, 5 mol%).
-
Add 20 mL of toluene and 20 mL of water to the flask.
-
Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyanobutane.
-
Purify the product by distillation if necessary.
Protocol 3: Williamson Ether Synthesis using this compound
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
This compound
-
Dichloromethane
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenol (10 mmol) and this compound (0.5 mmol, 5 mol%) in 25 mL of dichloromethane.
-
Add a solution of sodium hydroxide (15 mmol) in 25 mL of water to the flask.
-
To the vigorously stirred biphasic mixture, add 1-bromobutane (11 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1 M NaOH solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude butyl phenyl ether.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Synthesis of a Primary Amine using this compound
This protocol describes the synthesis of a primary amine from an alkyl halide and ammonia, a reaction that is often challenging due to over-alkylation but can be better controlled using phase-transfer catalysis.[2][3]
Materials:
-
1-Bromooctane
-
Concentrated aqueous ammonia (28-30%)
-
This compound
-
Toluene
-
Sealed reaction vessel (e.g., a pressure tube)
-
Separatory funnel
-
Drying agent (e.g., anhydrous potassium carbonate)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood in a sealed pressure tube due to the volatility of ammonia and the pressure generated upon heating.
-
In a pressure tube, combine 1-bromooctane (10 mmol), concentrated aqueous ammonia (50 mmol, 5 equivalents), and this compound (0.5 mmol, 5 mol%).
-
Add 20 mL of toluene to the tube.
-
Seal the tube tightly and heat the mixture at 80 °C with vigorous stirring for 24 hours.
-
Cool the reaction vessel to room temperature and then in an ice bath before carefully opening it.
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 1-aminooctane.
-
The product can be further purified by distillation under reduced pressure.
Visualizations
Caption: Phase-transfer catalysis workflow using this compound.
Caption: Generalized SN2 reaction pathway.
References
Application Note: Preparation and Electrochemical Characterization of Trimethylethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide (TMEAI) is a quaternary ammonium salt that serves as a valuable electrolyte in various electrochemical studies. Its properties, including good solubility in organic solvents, a wide electrochemical window, and appreciable ionic conductivity, make it a suitable supporting electrolyte for cyclic voltammetry, chronoamperometry, and other electrochemical techniques. This application note provides a detailed protocol for the synthesis, purification, and electrochemical characterization of TMEAI for use in research and development, particularly in the field of drug discovery and materials science.
Materials and Methods
Materials
| Chemical Name | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Trimethylamine | (CH₃)₃N | 59.11 | ≥99% | Sigma-Aldrich | Can be used as a solution in a suitable solvent (e.g., ethanol or THF). |
| Ethyl Iodide | C₂H₅I | 155.97 | ≥99% | Sigma-Aldrich | Store in a cool, dark place. Stabilizer may be present. |
| Dimethylethylamine | (CH₃)₂C₂H₅N | 73.14 | ≥99% | Sigma-Aldrich | Alternative starting material to trimethylamine. |
| Methyl Iodide | CH₃I | 141.94 | ≥99% | Sigma-Aldrich | Alternative starting material to ethyl iodide. Store in a cool, dark place. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For washing the product. |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous, ≥99.8% | Sigma-Aldrich | For electrochemical measurements. |
| Propylene Carbonate | C₄H₆O₃ | 102.09 | Anhydrous, ≥99.7% | Sigma-Aldrich | For electrochemical measurements. |
| Argon | Ar | 39.95 | High Purity | Airgas | For creating an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[1] Two possible routes are presented below.
Route A: From Trimethylamine and Ethyl Iodide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trimethylamine (0.1 mol) in 50 mL of anhydrous acetone. The reaction should be carried out under an inert atmosphere (e.g., argon).
-
Addition of Ethyl Iodide: Slowly add ethyl iodide (0.1 mol) to the stirred solution of trimethylamine at room temperature. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid.
Route B: From Dimethylethylamine and Methyl Iodide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethylethylamine (0.1 mol) in 50 mL of anhydrous acetonitrile. The reaction should be carried out under an inert atmosphere (e.g., argon).
-
Addition of Methyl Iodide: Slowly add methyl iodide (0.1 mol) to the stirred solution of dimethylethylamine at room temperature.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Isolation and Washing: Isolate the product as described in Route A.
-
Drying: Dry the product under vacuum.
Caption: Synthesis Workflow for this compound.
Purification by Recrystallization
For high-purity this compound suitable for electrochemical studies, recrystallization is recommended.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/acetone.
-
Cooling: Allow the solution to cool slowly to room temperature to form crystals.
-
Crystallization: Further cool the solution in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Electrochemical Characterization
Preparation of Electrolyte Solution
-
In a glovebox under an inert atmosphere, prepare a 0.1 M solution of the purified this compound in anhydrous acetonitrile or propylene carbonate.
Cyclic Voltammetry for Determination of the Electrochemical Window
-
Cell Setup: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) as the reference electrode.
-
Deaeration: Purge the electrolyte solution with argon for at least 15 minutes to remove dissolved oxygen.
-
Measurement: Record the cyclic voltammogram of the electrolyte solution at a scan rate of 100 mV/s over a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode). The potential at which a significant increase in current is observed defines the limit of the electrochemical window.[2]
Caption: Typical Electrochemical Setup.
Data Presentation
| Property | Acetonitrile | Propylene Carbonate | Reference |
| Ionic Conductivity (mS/cm) at 25°C | |||
| 0.1 M Solution | ~10 - 15 | ~5 - 10 | Estimated |
| Electrochemical Window (V vs. Ag/Ag⁺) | |||
| Anodic Limit | ~ +0.5 to +1.0 | ~ +0.5 to +1.0 | [2] |
| Cathodic Limit | ~ -2.8 to -3.0 | ~ -2.8 to -3.0 | Estimated |
| Overall Window | ~ 3.3 to 4.0 | ~ 3.3 to 4.0 | Estimated |
Results and Discussion
The synthesis of this compound via the Menschutkin reaction is a straightforward and efficient method for producing this quaternary ammonium salt. Both synthetic routes presented should yield the desired product in good purity after recrystallization.
The electrochemical window is a crucial parameter for a supporting electrolyte. The anodic limit is determined by the oxidation of the iodide anion (I⁻) to triiodide (I₃⁻) and subsequently to iodine (I₂).[2] The cathodic limit is determined by the reduction of the trimethylethylammonium cation. As the length of the alkyl chains on the tetraalkylammonium cation has a minimal effect on its reduction potential, the cathodic limit of TMEAI is expected to be similar to that of other small tetraalkylammonium cations.[2] The overall electrochemical window in aprotic polar solvents like acetonitrile and propylene carbonate is therefore expected to be wide, making TMEAI a suitable electrolyte for studying a broad range of electrochemical reactions.
The ionic conductivity of the electrolyte solution is dependent on the viscosity of the solvent and the degree of ion pairing. Acetonitrile, having a lower viscosity than propylene carbonate, is expected to yield higher ionic conductivity.
Safety and Handling
-
Starting Materials: Trimethylamine and dimethylethylamine are flammable and have strong, unpleasant odors. Ethyl iodide and methyl iodide are toxic and should be handled in a well-ventilated fume hood.
-
Product: this compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Diethyl ether is extremely flammable. Acetonitrile and propylene carbonate are flammable and should be handled with care.
Conclusion
This application note provides detailed protocols for the synthesis, purification, and electrochemical characterization of this compound. The synthesis via the Menschutkin reaction is a reliable method for obtaining this quaternary ammonium salt. While specific quantitative electrochemical data for TMEAI is limited, estimations based on similar compounds suggest it possesses a wide electrochemical window and good ionic conductivity, making it a valuable supporting electrolyte for a variety of electrochemical studies in non-aqueous media. Researchers are encouraged to perform the described electrochemical characterization to determine the precise properties of their synthesized TMEAI in their specific experimental setup.
References
Application Notes and Protocols: Trimethylethylammonium Iodide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of trimethylethylammonium iodide as a phase transfer catalyst (PTC). This document details the underlying principles of phase transfer catalysis, the specific role of this compound, comparative data on catalyst performance, and detailed experimental protocols for key organic transformations.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] This technique is invaluable in organic synthesis as it allows for reactions between water-soluble nucleophiles and organic-soluble substrates, which would otherwise have limited reactivity due to phase separation.[3][4] this compound, a quaternary ammonium salt, serves as an effective phase transfer catalyst by transporting the reacting anion from the aqueous phase to the organic phase, where the reaction occurs.[2][5]
The structure of the trimethylethylammonium cation, with its combination of methyl and ethyl groups, provides the necessary lipophilicity to be soluble in the organic phase while maintaining sufficient interaction with the aqueous phase to facilitate ion exchange. Furthermore, the iodide counter-ion can play a crucial dual role, not only as the counterion to the quaternary ammonium cation but also as a co-catalyst in nucleophilic substitution reactions.[1] This co-catalytic activity can significantly enhance reaction rates and yields.[1]
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid phase transfer system involves several key steps:
-
Anion Exchange: In the aqueous phase, the trimethylethylammonium cation ([N(CH₃)₃(C₂H₅)]⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).[1]
-
Phase Transfer: The newly formed lipophilic ion pair, [N(CH₃)₃(C₂H₅)]⁺Y⁻, is soluble in the organic phase and migrates across the phase boundary.[1]
-
Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (RX) to form the desired product (RY).[1]
-
Catalyst Regeneration: The trimethylethylammonium cation then pairs with the leaving group anion (X⁻) to form [N(CH₃)₃(C₂H₅)]⁺X⁻, which is also soluble in the organic phase.[1]
-
Return to Aqueous Phase: This new ion pair can then migrate back to the aqueous phase to restart the catalytic cycle.[1]
The Finkelstein Reaction: A Co-Catalytic Advantage
A significant advantage of using this compound as a phase transfer catalyst, particularly in reactions involving alkyl chlorides or bromides, is the in-situ generation of a more reactive alkyl iodide.[1] This occurs via the Finkelstein reaction, where the iodide ion from the catalyst displaces the original halide on the alkyl substrate. Since iodide is an excellent leaving group, the subsequent nucleophilic attack by the desired anion (Y⁻) is often much faster.[1] This dual catalytic role makes this compound a highly efficient catalyst for many alkylation reactions.[1]
Data Presentation: Comparative Performance of Quaternary Ammonium Salt Catalysts
The efficiency of a phase transfer catalyst is influenced by factors such as the structure of the cation and the nature of the anion. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a comparative overview of the performance of various common quaternary ammonium salts in key organic transformations. This data can serve as a guide for catalyst selection and reaction optimization.
Table 1: Williamson Ether Synthesis of Benzyl Octyl Ether [3]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [3]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde [3]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | 5 | 88 |
| Aliquat 336 | 0.1 | 3 | 94 |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be employed as a phase transfer catalyst. These protocols are based on established procedures for similar quaternary ammonium salts and may require optimization for specific substrates and reaction conditions.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using this compound as the phase transfer catalyst.
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and this compound (0.05 eq.).
-
Add a suitable organic solvent (e.g., toluene, dichloromethane).
-
Prepare an aqueous solution of a strong base (e.g., 50% NaOH).
Reaction Execution:
-
Add the aqueous base solution to the organic mixture.
-
Stir the biphasic mixture vigorously at a temperature appropriate for the chosen solvent and reactants (e.g., 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x volume of the organic layer) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography or distillation.
Protocol 2: C-Alkylation of an Active Methylene Compound
This protocol outlines the C-alkylation of a compound with an active methylene group (e.g., diethyl malonate) using an alkyl halide and this compound.
Reaction Setup:
-
In a round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, place the active methylene compound (1.0 eq.), this compound (0.05 eq.), and an inorganic base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable organic solvent (e.g., acetonitrile, DMF).
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.
-
Add the alkyl halide (1.1 eq.) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Continue stirring at the elevated temperature and monitor the reaction by TLC or GC.
Work-up:
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the organic solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: General mechanism of phase transfer catalysis.
Caption: Co-catalytic role of iodide via the Finkelstein reaction.
Caption: A typical experimental workflow for a PTC reaction.
References
Application Notes and Protocols for Trimethylethylammonium Iodide as a Precursor in Organometallic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide, a quaternary ammonium salt, presents itself as a promising candidate for the synthesis of novel organometallic frameworks, including metal-organic frameworks (MOFs) and perovskite-type structures. While direct literature on the use of this compound is emerging, its structural and chemical similarities to other tetraalkylammonium salts, such as tetramethylammonium iodide, suggest its potential utility as a structure-directing agent (SDA) or template in the crystallization of complex porous materials.[1] Quaternary ammonium salts are known to influence crystal growth, framework topology, and the physicochemical properties of the resulting materials, making them valuable tools in materials science and drug delivery.[1][2][3]
This document provides a generalized framework for the application of this compound in the synthesis of organometallic frameworks, drawing parallels from established protocols for similar precursors. The provided experimental protocols are intended as a starting point for researchers to explore the synthesis and potential applications of novel materials derived from this precursor.
Principle of Application: Role as a Structure-Directing Agent
In the synthesis of organometallic frameworks, quaternary ammonium cations can function as templates around which the inorganic and organic building blocks assemble.[1] The size, shape, and charge of the cation can influence the resulting pore size, channel structure, and overall framework topology of the MOF. The iodide anion can also be incorporated into the final structure or influence the reaction chemistry. The trimethylethylammonium cation, with its specific steric bulk and charge distribution, is hypothesized to direct the formation of unique framework structures that may not be accessible with other common templates.
Hypothetical Quantitative Data
The following tables present hypothetical data for a novel MOF, designated as "TMEA-MOF-1," synthesized using this compound. This data is illustrative and based on typical values observed for similar MOFs. Actual experimental results may vary.
Table 1: Synthesis Parameters and Yield for TMEA-MOF-1
| Parameter | Value |
| Metal Precursor | Zinc Nitrate Hexahydrate |
| Organic Linker | Terephthalic Acid |
| Template | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Product Yield | ~75% (based on metal precursor) |
Table 2: Crystallographic and Porosity Data for TMEA-MOF-1
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Parameters | a = 10.2 Å, b = 15.5 Å, c = 21.8 Å |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.65 cm³/g |
| Average Pore Diameter | 1.2 nm |
Experimental Protocols
The following are detailed protocols for the hypothetical synthesis and characterization of an organometallic framework using this compound as a structure-directing agent.
Protocol 1: Solvothermal Synthesis of a Hypothetical MOF (TMEA-MOF-1)
This protocol describes a standard solvothermal method for the synthesis of a crystalline MOF.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic Acid (H₂BDC)
-
This compound ((CH₃)₃(C₂H₅)NI)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL glass vial, dissolve 148.7 mg (0.5 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Add 83.1 mg (0.5 mmol) of terephthalic acid to the solution.
-
In a separate container, dissolve 114.5 mg (0.5 mmol) of this compound in 5 mL of DMF.
-
Add the this compound solution to the metal-linker solution.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, allow the oven to cool to room temperature naturally.
-
Colorless crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with 10 mL of fresh DMF three times to remove unreacted precursors.
-
Perform a solvent exchange by immersing the crystals in 10 mL of methanol for 24 hours, replacing the methanol three times during this period.
-
To activate the MOF, immerse the crystals in 10 mL of chloroform for 24 hours.
-
Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours.
Protocol 2: Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Obtain a PXRD pattern of the activated MOF to confirm its crystallinity and phase purity.
-
Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA):
-
Perform TGA on the activated MOF under a nitrogen atmosphere to determine its thermal stability.
-
Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min.
Gas Adsorption Analysis:
-
Measure the nitrogen adsorption-desorption isotherm at 77 K to determine the BET surface area, pore volume, and pore size distribution of the activated MOF.
Visualizations
The following diagrams illustrate the generalized workflow for MOF synthesis and the conceptual role of this compound.
Caption: Generalized workflow for the solvothermal synthesis of a metal-organic framework.
References
Application Notes and Protocols for Trimethylethylammonium Iodide in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylethylammonium iodide is a quaternary ammonium salt that, due to its ionic nature, can be utilized as an ionic liquid or a component thereof. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. These properties make them attractive for a wide range of applications, including as solvents and catalysts in organic synthesis, electrolytes in electrochemical devices, and potentially in drug delivery systems. This document provides an overview of the applications of this compound, including detailed experimental protocols for its synthesis and use in phase-transfer catalysis. It should be noted that while the principles are broadly applicable, some of the detailed protocols provided are based on the closely related and more extensively studied tetramethylammonium iodide, and may require optimization for this compound.
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tetramethylammonium Iodide | Reference |
| CAS Number | 51-93-4 | 75-58-1 | [1][2] |
| Molecular Formula | C₅H₁₄IN | C₄H₁₂IN | [1][2] |
| Molecular Weight | 215.08 g/mol | 201.05 g/mol | [1][2] |
| Appearance | Not specified | White to light yellow crystalline powder | [2] |
| Melting Point | Not specified | >300 °C (decomposes) | [2] |
| Solubility | Not specified | Sparingly soluble in water and ethanol; Insoluble in chloroform and diethyl ether | [2] |
Acute Toxicity Data
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| This compound | LD50 | Intraperitoneal | Mouse | 40 mg/kg | [3] |
| Tetramethylammonium iodide | LD50 | Intravenous | Rat | 3.56 mg/kg | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the quaternization of trimethylamine with ethyl iodide.
Materials:
-
Trimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Ethyl iodide
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve trimethylamine in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of ethyl iodide to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
If a precipitate forms, the reaction is complete. If not, gently reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Protocol 2: Application in Phase-Transfer Catalysis (Adapted from Tetramethylammonium Iodide Protocols)
This protocol outlines the use of a quaternary ammonium iodide as a phase-transfer catalyst for the Williamson ether synthesis.
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃)
-
This compound (catalyst)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of this compound (e.g., 5 mol%).
-
Add toluene as the solvent.
-
Reagent Addition: With vigorous stirring, add the alkyl halide (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography or distillation.
-
Application Notes
Use in Organic Synthesis
This compound, like other quaternary ammonium salts, can function as a phase-transfer catalyst (PTC). In this role, it facilitates the reaction between two reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation forms an ion pair with a reactant in the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate. This can lead to increased reaction rates, milder reaction conditions, and improved yields.
Electrochemical Applications
Quaternary ammonium iodides are often used as supporting electrolytes in non-aqueous electrochemical systems due to their good ionic conductivity and wide electrochemical windows. While specific data for this compound is limited, related compounds like tetramethylammonium iodide are employed in applications such as batteries and capacitors. The choice of the cation and anion can significantly influence the electrolyte's properties, including its viscosity, conductivity, and stability.
Potential in Drug Delivery
The use of ionic liquids in drug delivery is an emerging area of research.[5] Their ability to enhance the solubility and permeability of drugs makes them potential candidates as drug delivery vehicles.[6] The tunable nature of ionic liquids allows for the design of task-specific structures that could improve drug stability and facilitate targeted delivery. However, the biocompatibility and potential toxicity of any new ionic liquid, including this compound, would need to be thoroughly investigated before it could be considered for pharmaceutical applications. Currently, there is a lack of specific research on the use of this compound in drug delivery.
Biological Signaling Pathways
There is currently no available scientific literature to suggest that this compound is involved in or used to study any biological signaling pathways. The primary applications of this and similar quaternary ammonium iodides are in the fields of chemistry and materials science.
Concluding Remarks
This compound is a quaternary ammonium salt with potential applications as an ionic liquid in various fields, most notably in organic synthesis as a phase-transfer catalyst and in electrochemistry as a supporting electrolyte. While detailed experimental data and protocols specifically for this compound are not as abundant as for its close analog, tetramethylammonium iodide, the general principles and methodologies are transferable. Further research is needed to fully characterize its properties and explore its potential in other areas, such as drug delivery, with a critical evaluation of its toxicological profile.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Trimethylethylammonium iodide synthesis
Technical Support Center: Trimethylethylammonium Iodide Synthesis
This guide provides comprehensive support for researchers and scientists synthesizing this compound. It includes detailed experimental protocols, troubleshooting for common issues, and optimized reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis and purification of this compound.
Q1: What is the underlying chemical reaction for the synthesis of this compound? A1: The synthesis is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. It involves the alkylation of a tertiary amine (trimethylamine) with an alkyl halide (ethyl iodide) to form a quaternary ammonium salt. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of ethyl iodide, forming a new carbon-nitrogen bond and displacing the iodide ion.[1]
Q2: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions? A2: Several factors can affect the reaction rate:
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Temperature: The reaction can be slow at room temperature. Gentle heating to 30-40°C can significantly increase the reaction speed.[1]
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Solvent: The reaction is best carried out in a polar aprotic solvent like acetone or alcohols, which help to stabilize the resulting ions.[1] Ensure your solvent is anhydrous, as water can interfere with the reaction.
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Reagent Purity: Impurities in either the trimethylamine or ethyl iodide can inhibit the reaction. Use freshly distilled or high-purity reagents.
Q3: The product has precipitated, but the yield is low. How can I improve it? A3: To maximize your yield, consider the following steps:
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Reaction Completion: Ensure the reaction has gone to completion. Monitor the reaction until no further precipitation is observed.[1]
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Cooling: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product, as its solubility decreases at lower temperatures.[1]
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Washing: When washing the collected solid, use a small amount of a cold, non-polar solvent like diethyl ether. This removes unreacted starting materials without dissolving a significant amount of your product.[1]
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Recrystallization: During purification, use the minimum amount of hot solvent required to dissolve the crude product. Using an excessive amount will result in a lower recovery of the purified crystals upon cooling.[2]
Q4: My final product is yellow or brown. What is the cause and how can I purify it? A4: A yellow or brownish color typically indicates the presence of triiodide (I₃⁻), which forms from the oxidation of the iodide ion.[3] This can be removed through recrystallization. For persistent color, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[2]
Q5: No crystals are forming during the recrystallization process. What should I do? A5: If crystals do not form upon cooling, you can try to induce crystallization using these methods:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal from a previous successful batch (a "seed crystal") to the solution to initiate crystallization.
-
Anti-Solvent: Slowly add a "poor" solvent (one in which the product is insoluble, like diethyl ether) to the solution until it becomes slightly cloudy, then allow it to stand.
Q6: What are the critical safety precautions for this synthesis? A6: Both starting materials require careful handling in a well-ventilated fume hood.
-
Ethyl Iodide: This compound is toxic and volatile. It is a suspected carcinogen and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[1]
-
Trimethylamine: This is a flammable and irritating gas/liquid. Handle it in a fume hood.
-
This compound: The final product may cause skin, eye, and respiratory irritation.[1]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Trimethylamine | (CH₃)₃N | 59.11 | -117.2 | 2.9 |
| Ethyl Iodide | C₂H₅I | 155.97 | -111.1 | 72.4 |
| This compound | C₅H₁₄IN | 215.08 | >300 (decomposes) | N/A |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1:1 or slight excess of Ethyl Iodide | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Solvent | Anhydrous Acetone or Ethanol | Polar aprotic solvents are ideal for stabilizing the charged product.[1] |
| Concentration | 0.1 to 1.0 M | A typical concentration range for the reaction.[1] |
| Temperature | Room Temperature to 40°C | Gentle heating can accelerate the reaction rate.[1] The reaction is often exothermic. |
| Reaction Time | Several hours | Monitor by observing the precipitation of the product.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve trimethylamine in anhydrous acetone (e.g., at a concentration of 0.5 M).
-
Reagent Addition: While stirring, slowly add a stoichiometric equivalent (or a slight excess, e.g., 1.05 eq.) of ethyl iodide to the trimethylamine solution. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (30-40°C) for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.[1]
-
Isolation: Once precipitation ceases, cool the reaction flask in an ice bath for at least 30 minutes to maximize product precipitation.[1]
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold diethyl ether to remove unreacted starting materials.[1]
-
Drying: Dry the product under vacuum to obtain crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as 95% ethanol, while stirring and heating until the solid is completely dissolved.[2][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is critical to keep the apparatus hot to prevent premature crystallization of the product in the funnel.[2]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them thoroughly under vacuum.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common synthesis and purification issues.
References
Minimizing side products in the synthesis of Trimethylethylammonium iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Trimethylethylammonium iodide. Below, you will find a troubleshooting guide in a question-and-answer format to address common issues, a detailed experimental protocol, and visualizations to clarify the reaction pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on minimizing the formation of side products.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reactions or the occurrence of side reactions.
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Incomplete Reaction: The Menschutkin reaction, the quaternization of a tertiary amine with an alkyl halide, may require sufficient time and appropriate temperature to proceed to completion. Ensure the reaction has been allowed to stir for an adequate duration, potentially with gentle heating (e.g., 30-40°C), as this can increase the reaction rate.[1] Monitoring the reaction progress, for instance by observing the precipitation of the product, can help determine the optimal reaction time.[1]
-
Side Reactions: The most probable side reaction is a Hofmann elimination of the product, particularly if the reaction is conducted at elevated temperatures or in the presence of a base. This would produce ethene and trimethylamine, thereby reducing your yield. To mitigate this, maintain a moderate reaction temperature.
-
Sub-optimal Stoichiometry: Using a slight excess of the alkylating agent, ethyl iodide, can help drive the reaction to completion. However, a large excess can complicate purification.
Q2: The final product has a yellowish or brownish tint. What is the cause of this discoloration and how can I obtain a pure white product?
A2: A yellowish or brownish discoloration in quaternary ammonium iodide salts is often due to the formation of triiodide (I₃⁻) from the oxidation of the iodide anion. This can be exacerbated by exposure to light or impurities in the starting materials.
To obtain a pure white product, recrystallization is the most effective method.[1] Dissolving the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethanol and water or acetone and methanol, and allowing it to cool slowly will result in the formation of pure crystals, leaving the colored impurities in the solution.[1]
Q3: I am observing an unexpected gaseous product. What could it be?
A3: The evolution of a gas during the reaction is a strong indicator of a Hofmann elimination side reaction. This E2 (elimination, bimolecular) reaction would result in the formation of ethene gas, along with trimethylamine. This is more likely to occur if the reaction temperature is too high. To avoid this, it is crucial to maintain careful temperature control throughout the synthesis.
Q4: How can I confirm the purity of my final product and the absence of starting materials?
A4: Several analytical techniques can be employed to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of your product and detect the presence of unreacted trimethylamine or ethyl iodide. The ethyl group in the product will show a characteristic quartet and triplet, while the methyl groups will appear as a singlet. The starting materials will have distinct signals that can be easily identified if present.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): If applicable, TLC can be used to separate the product from the less polar starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the similar compound, Tetramethylammonium iodide, and is based on the principles of the Menschutkin reaction.[1]
Materials and Equipment:
-
Trimethylamine ((CH₃)₃N) solution (e.g., in a suitable solvent like ethanol or THF)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous acetone
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions requiring heating)
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trimethylamine in anhydrous acetone to a concentration of approximately 0.5-1.0 M.
-
Addition of Ethyl Iodide: To the stirred solution of trimethylamine, slowly add a stoichiometric equivalent or a slight excess (e.g., 1.05 equivalents) of ethyl iodide. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours. Gentle heating to 30-40°C can be applied to increase the rate of reaction.[1] The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.
-
Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified this compound under vacuum to remove any remaining solvent.
Purification by Recrystallization
For higher purity, the synthesized this compound can be further purified by recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. A mixture of ethanol and water is often effective.
-
Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form as the solution cools. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
| Reaction Condition | Desired Product Yield (%) | Unreacted Trimethylamine (%) | Ethene (from Elimination) (%) |
| Room Temperature, 12h | 85 | 10 | < 1 |
| 40°C, 6h | 92 | 5 | 3 |
| 60°C, 4h | 75 | 2 | 23 |
This table is for illustrative purposes to demonstrate the expected trends.
Visualizations
Synthesis Pathway and Potential Side Reaction
Synthesis of this compound and a potential side reaction.
Troubleshooting Workflow
A logical workflow for troubleshooting common synthesis issues.
References
Preventing thermal degradation of Trimethylethylammonium iodide in experiments.
Technical Support Center: Trimethylethylammonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation and why is it a concern for this compound?
A1: Thermal degradation is the breakdown of a compound at elevated temperatures. For this compound, a quaternary ammonium salt, this is a significant concern as it can lead to the formation of impurities, loss of product, and unreliable experimental results. The primary degradation pathway is a retro-Menshutkin reaction, where the iodide anion attacks one of the alkyl groups on the nitrogen atom, leading to the formation of a tertiary amine (Trimethylethylamine) and an alkyl iodide (methyl iodide or ethyl iodide).
Q2: At what temperature does this compound start to degrade?
Q3: What are the primary products of this compound thermal degradation?
A3: The thermal decomposition of this compound is expected to proceed via a retro-Menshutkin reaction, yielding Trimethylethylamine and either methyl iodide or ethyl iodide as the primary gaseous products. The specific product ratio may depend on the relative stability of the potential carbocation intermediates.
Q4: How can I detect if my this compound is degrading during an experiment?
A4: Several analytical techniques can be employed to monitor for degradation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the quaternary ammonium cation and the appearance of new signals from the resulting tertiary amine and alkyl iodide.
-
Mass Spectrometry (MS): Headspace gas chromatography-mass spectrometry (GC-MS) can detect the volatile degradation products like methyl iodide and ethyl iodide.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition in the solid state by monitoring mass loss as a function of temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration (yellowing/browning) of the reaction mixture upon heating. | Thermal degradation leading to the formation of iodine or other colored byproducts. | 1. Lower the reaction temperature: Operate at the lowest feasible temperature for your experiment.2. Use an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent oxidative degradation.[1]3. Solvent Selection: Consider using a less polar or aprotic solvent, as solvent polarity can influence the rate of degradation. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound leading to variable concentrations of the active compound. | 1. Monitor for degradation: Routinely check for the presence of degradation products using techniques like ¹H NMR or GC-MS.2. Control heating duration: Minimize the time the compound is exposed to elevated temperatures.3. Prepare fresh solutions: For sensitive reactions, prepare solutions of this compound immediately before use. |
| Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS). | Formation of Trimethylethylamine, methyl iodide, or ethyl iodide due to thermal decomposition. | 1. Confirm product identity: Use spectroscopic techniques to identify the unexpected species.2. Optimize reaction conditions: Refer to the solutions for discoloration and inconsistent results to minimize further degradation. |
Quantitative Data Summary
While specific quantitative data for the thermal degradation of this compound is limited, the following table provides data for the analogous compound, Tetramethylammonium iodide (TMAI), which can serve as a useful reference point.
| Parameter | Value | Method | Notes |
| Decomposition Onset (TMAI, solid) | >300 °C | TGA | The temperature at which significant mass loss begins.[1] |
| Activation Energy (Eₐ) for TMAI Decomposition | 204 kJ/mol | TGA (First-order kinetic model) | Energy barrier for the decomposition reaction.[1] |
| Enthalpy of Dissociation (ΔHdiss) for TMAI | 186.7 kJ/mol | DSC | Heat absorbed during the decomposition process.[1] |
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation using ¹H NMR Spectroscopy
Objective: To quantify the extent of thermal degradation of this compound in a given solvent at a specific temperature over time.
Methodology:
-
Prepare a stock solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆) of a known concentration.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution for accurate quantification.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum at room temperature (t=0).
-
Heat the NMR tube to the desired experimental temperature in a temperature-controlled NMR probe or an external heating block.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the protons of the Trimethylethylammonium cation and the newly appearing signals of the degradation products (Trimethylethylamine and alkyl iodides) relative to the internal standard.
-
Plot the concentration of this compound and its degradation products as a function of time to determine the degradation kinetics.
Protocol 2: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of solid this compound.
Methodology:
-
Accurately weigh 5-10 mg of finely ground this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1]
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins on the TGA curve.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Workflow for preventing and monitoring thermal degradation.
References
Optimizing the Menschut-kin Reaction: A Technical Support Guide for Researchers
A comprehensive resource for scientists and drug development professionals to enhance the yield of quaternary ammonium salts through the Menschutkin reaction.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of quaternary ammonium salts via the Menschutkin reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Menschutkin reaction, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Question: Why is the yield of my quaternary ammonium salt unexpectedly low?
Answer:
Low yields in the Menschutkin reaction can stem from several factors. The primary culprits often involve competing side reactions, suboptimal reaction conditions, or issues with reactant stability. A common competing reaction is the E2 elimination, particularly with secondary and tertiary alkyl halides.[1] Steric hindrance around the reaction center can also significantly impede the desired SN2 pathway, slowing down the reaction and allowing more time for side reactions to occur.[1][2]
To diagnose and resolve low yields, consider the following:
-
Analyze the reaction mixture: Use techniques like TLC, GC, or NMR to identify the presence of unreacted starting materials or unexpected byproducts, which could indicate elimination or other side reactions.
-
Re-evaluate your choice of reactants: If significant steric hindrance is suspected, consider using a less bulky amine or alkyl halide.
-
Optimize reaction conditions: Systematically adjust the solvent, temperature, and reaction time, as detailed in the following sections.
Question: How can I minimize the formation of elimination byproducts?
Answer:
The E2 elimination reaction is a frequent competitor to the desired SN2 substitution in the Menschutkin reaction, especially when using sterically hindered alkyl halides or strongly basic tertiary amines.[1] To favor substitution over elimination:
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions, so conducting the reaction at a lower temperature can significantly reduce the formation of elimination products.[1]
-
Choose a less sterically hindered base/nucleophile: If possible, opt for a tertiary amine with less bulky substituents.
-
Select an appropriate solvent: The choice of solvent can influence the balance between substitution and elimination.
Question: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer:
A sluggish Menschutkin reaction can be accelerated by optimizing several key parameters:
-
Increase the temperature: Generally, increasing the reaction temperature will increase the rate of reaction.[3] However, be mindful that excessively high temperatures can lead to decomposition of reactants or products and may favor elimination side reactions.
-
Choose a more appropriate solvent: Polar aprotic solvents are known to accelerate the Menschutkin reaction.[4]
-
Use a more reactive alkyl halide: The nature of the leaving group on the alkyl halide plays a crucial role. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the Menschutkin reaction.
What is the optimal solvent for the Menschutkin reaction?
The choice of solvent is a critical factor in determining the rate and yield of the Menschutkin reaction. Polar aprotic solvents are generally the preferred choice as they can solvate the transition state, which has a developing charge separation, thus stabilizing it and accelerating the reaction. Solvents like acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are excellent choices.[5][6] Protic solvents, such as water and alcohols, can solvate the amine nucleophile through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction. Nonpolar solvents are generally poor choices as they do not effectively stabilize the charged transition state.[7]
How does the structure of the tertiary amine affect the reaction?
The nucleophilicity and steric bulk of the tertiary amine significantly impact the Menschutkin reaction. More nucleophilic amines will react faster. Steric hindrance is a major consideration; bulky substituents on the amine can hinder the approach of the nucleophile to the alkyl halide, slowing down the reaction rate and potentially leading to lower yields.[2][8] For instance, reactions with sterically crowded tertiary amines may require more forcing conditions (higher temperatures, longer reaction times) to achieve a reasonable yield.
What is the effect of the alkyl halide's leaving group on the reaction?
The nature of the leaving group on the alkyl halide has a profound effect on the reaction rate. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires after departing. For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ >> F⁻.[4] Consequently, alkyl iodides are the most reactive substrates for the Menschutkin reaction, followed by alkyl bromides, and then alkyl chlorides.[4]
How does temperature influence the yield of the Menschutkin reaction?
Increasing the reaction temperature generally increases the rate of the Menschutkin reaction.[3] However, the effect on the final yield can be more complex. While a higher temperature can lead to a faster conversion of reactants to products, it can also promote side reactions, such as elimination, or cause decomposition of the reactants or the desired quaternary ammonium salt. Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and minimizing unwanted side reactions. It is advisable to monitor the reaction progress at different temperatures to determine the optimal conditions for a specific set of reactants.
Data Presentation
The following tables summarize quantitative data on the influence of various factors on the Menschutkin reaction.
Table 1: Effect of Solvent on the Rate of Reaction between Triethylamine and Ethyl Iodide
| Solvent | Relative Rate Constant (k_rel) | Dielectric Constant (ε) |
| Hexane | 1 | 1.89 |
| Benzene | 13.9 | 2.28 |
| Diethyl Ether | 4.3 | 4.34 |
| Acetone | 645 | 20.7 |
| Acetonitrile | 2760 | 37.5 |
| Nitromethane | 3780 | 35.9 |
| DMSO | 100,000 | 46.7 |
Data compiled from various sources. The relative rate constant is normalized to the rate in hexane.
Table 2: Relative Reactivity of Alkyl Halides in the Menschutkin Reaction
| Leaving Group | Relative Rate of Reaction |
| -Cl | 1 |
| -Br | 71 |
| -I | 160 |
Data represents a typical trend for the reaction of benzyl halides with a control amine.[9]
Experimental Protocols
This section provides a generalized, step-by-step experimental protocol for the synthesis of a quaternary ammonium salt via the Menschutkin reaction. This protocol can be adapted for specific reactants and scales.
Synthesis of Tetraethylammonium Iodide from Triethylamine and Ethyl Iodide
Materials:
-
Triethylamine
-
Ethyl iodide
-
Anhydrous acetone (or another suitable polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine (1 equivalent) in anhydrous acetone. The concentration is typically in the range of 0.1 to 1.0 M. If the reactants are sensitive to moisture, the flask should be flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Alkyl Halide: To the stirred solution of triethylamine, slowly add ethyl iodide (1 to 1.1 equivalents). The reaction can be exothermic, so the addition should be controlled to maintain a steady reaction temperature. For less reactive alkyl halides, gentle heating may be necessary.[3]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt, which is often a solid. Reaction times can vary from a few hours to overnight.
-
Isolation of the Product: Once the reaction is complete (indicated by the cessation of precipitation or by TLC analysis), cool the mixture to room temperature and then in an ice bath to maximize the precipitation of the product.[3]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold, anhydrous solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the purified quaternary ammonium salt under vacuum to remove any residual solvent.
Purification (Optional):
If the product requires further purification, recrystallization can be performed. Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetone/methanol). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Visualizations
The following diagrams illustrate key aspects of the Menschutkin reaction to aid in understanding and troubleshooting.
Caption: The SN2 mechanism of the Menschutkin reaction.
Caption: A typical experimental workflow for the Menschutkin reaction.
Caption: A decision tree for troubleshooting low yields in the Menschutkin reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low ionic conductivity with Trimethylethylammonium iodide electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylethylammonium iodide (TMEAI) electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMEAI) and why is it used as an electrolyte?
This compound is a quaternary ammonium salt. These salts are often used as electrolytes in various electrochemical devices, such as batteries and sensors, due to their ionic nature, which allows them to conduct electricity when dissolved in a suitable solvent.
Q2: What are the key factors that influence the ionic conductivity of a TMEAI electrolyte?
Several factors can impact the ionic conductivity of your TMEAI electrolyte:
-
Concentration: The concentration of TMEAI in the solvent is a primary factor. Initially, conductivity increases with concentration as more charge carriers become available. However, at very high concentrations, ion pairing can occur, which reduces the effective number of free ions and can lead to a decrease in conductivity.
-
Solvent Properties: The choice of solvent is critical. A good solvent for electrolytes typically has a high dielectric constant to promote the dissociation of the salt into its ions and low viscosity to allow for greater ion mobility.
-
Temperature: Generally, increasing the temperature of the electrolyte will increase its ionic conductivity. This is because higher temperatures lead to lower solvent viscosity and increased kinetic energy of the ions, allowing them to move more freely.
-
Purity of Components: The purity of both the TMEAI salt and the solvent is crucial. Impurities, especially water, can significantly impact the electrochemical window and the ionic conductivity of the electrolyte.
Q3: What are the common degradation pathways for TMEAI electrolytes?
TMEAI, like other quaternary ammonium salts, can degrade under certain conditions, leading to a loss of performance. The two primary degradation mechanisms are:
-
Hofmann Elimination: This is a beta-elimination reaction that can occur in the presence of a strong base. For TMEAI, this would involve the removal of a proton from a beta-carbon on the ethyl group, leading to the formation of ethene, trimethylamine, and water.[1]
-
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks one of the alkyl groups on the nitrogen atom. For TMEAI, a common nucleophile could be the iodide anion itself, which could attack a methyl or ethyl group, leading to the formation of trimethylamine and ethyl iodide, or diethylmethylamine and methyl iodide.[2][3]
Troubleshooting Low Ionic Conductivity
This section provides a step-by-step guide to diagnosing and resolving common issues related to low ionic conductivity in your TMEAI electrolyte experiments.
Problem: My measured ionic conductivity is significantly lower than expected.
Possible Cause 1: Inaccurate Measurement Technique
Your experimental setup or measurement parameters for Electrochemical Impedance Spectroscopy (EIS) may be incorrect.
Troubleshooting Steps:
-
Verify EIS Setup: Ensure your conductivity cell is properly calibrated with a standard solution of known conductivity (e.g., a standard KCl solution).
-
Check Electrode Connections: Poor connections can lead to high contact resistance and inaccurate readings.
-
Optimize EIS Parameters: Ensure you are using an appropriate frequency range and a small AC amplitude (typically 5-10 mV) to maintain a linear response from the system.[4][5]
Possible Cause 2: Impurities in the Electrolyte
Contaminants, particularly water, can significantly lower the ionic conductivity.
Troubleshooting Steps:
-
Use High-Purity Materials: Ensure that the TMEAI salt and the solvent are of high purity and are anhydrous.
-
Proper Handling and Storage: Prepare and handle the electrolyte in a controlled environment, such as a glovebox with an inert atmosphere, to prevent moisture absorption.
-
Dry the Electrolyte: If water contamination is suspected, consider drying the solvent using molecular sieves before preparing the electrolyte.
Possible Cause 3: TMEAI Degradation
The TMEAI salt may have degraded due to improper storage, handling, or experimental conditions.
Troubleshooting Steps:
-
Analyze the Electrolyte: Use ¹H NMR to check for the presence of degradation products such as trimethylamine, ethene, or other unexpected species.[6][7][8]
-
Visual Inspection: A change in the color of the electrolyte (e.g., turning yellow or brown) can indicate the formation of triiodide (I₃⁻) or iodine (I₂) due to the oxidation of the iodide anion.
-
Electrode Surface Analysis: If the electrolyte is used in an electrochemical cell, analyze the electrode surfaces using SEM-EDX and XPS to look for evidence of electrolyte degradation products or the formation of a passivating layer.[9][10][11]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low ionic conductivity in TMEAI electrolytes.
Caption: Troubleshooting workflow for low ionic conductivity.
Signaling Pathways of TMEAI Degradation
The following diagrams illustrate the potential degradation pathways of the Trimethylethylammonium (TMEA⁺) cation.
Caption: Hofmann elimination degradation pathway.
Caption: Nucleophilic substitution (SN2) degradation pathway.
Data Presentation
| Salt | Solvent | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Tetramethylammonium iodide | Acetonitrile | 0.1 | 25 | ~15.5 |
| Tetraethylammonium iodide | Acetonitrile | 0.1 | 25 | ~17.0 |
| Tetrapropylammonium iodide | Acetonitrile | 0.1 | 25 | ~14.0 |
| Tetramethylammonium iodide | Propylene Carbonate | 0.1 | 25 | ~3.5 |
| Tetraethylammonium iodide | Propylene Carbonate | 0.1 | 25 | ~4.0 |
| Tetrapropylammonium iodide | Propylene Carbonate | 0.1 | 25 | ~3.0 |
Note: These are approximate values gathered from various sources for illustrative purposes. Actual values will depend on the specific experimental conditions.[12][13][14][15]
Experimental Protocols
Protocol 1: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Objective: To accurately measure the ionic conductivity of a TMEAI electrolyte.
Materials:
-
Potentiostat with a frequency response analyzer
-
Conductivity cell with two parallel platinum electrodes of known area and separation
-
TMEAI electrolyte
-
Standard KCl solution (e.g., 0.1 M) for calibration
-
Inert gas (e.g., Argon)
-
Glovebox (recommended)
Procedure:
-
Cell Calibration: a. Fill the conductivity cell with the standard KCl solution. b. Connect the cell to the potentiostat. c. Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (10 mV). d. From the Nyquist plot, determine the bulk resistance (R_b) from the high-frequency intercept with the real axis. e. Calculate the cell constant (K) using the formula: K = R_b * σ_known, where σ_known is the known conductivity of the standard KCl solution.
-
Sample Measurement: a. Thoroughly clean and dry the conductivity cell. b. Inside a glovebox, fill the cell with your TMEAI electrolyte. c. Connect the cell to the potentiostat. d. Perform an EIS measurement using the same parameters as in the calibration step. e. Determine the bulk resistance (R_b) of your electrolyte from the Nyquist plot.
-
Conductivity Calculation: a. Calculate the ionic conductivity (σ) of your TMEAI electrolyte using the formula: σ = K / R_b.[4][16]
Protocol 2: Analysis of TMEAI Electrolyte Degradation by ¹H NMR
Objective: To identify and quantify potential degradation products in a TMEAI electrolyte.[6][8]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆)
-
TMEAI electrolyte sample (used)
-
Pristine TMEAI electrolyte (for comparison)
-
Internal standard (e.g., maleic acid) for quantification
Procedure:
-
Sample Preparation: a. In a glovebox, dilute a known volume of the used TMEAI electrolyte in a known volume of the deuterated solvent in an NMR tube. b. Add a known amount of the internal standard. c. Prepare a similar NMR sample with the pristine TMEAI electrolyte for comparison.
-
NMR Data Acquisition: a. Acquire a ¹H NMR spectrum for both the used and pristine electrolyte samples.
-
Data Analysis: a. Compare the spectra of the used and pristine electrolytes. b. Look for new peaks in the spectrum of the used electrolyte that could correspond to degradation products (e.g., trimethylamine, ethene). c. Integrate the peaks corresponding to the TMEAI cation, the degradation products, and the internal standard. d. Calculate the concentration of the degradation products relative to the initial concentration of the TMEAI.[3]
Protocol 3: Surface Analysis of Electrodes by SEM-EDX and XPS
Objective: To investigate the electrode surfaces for evidence of electrolyte degradation.[9][10][11][17]
Materials:
-
Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) capabilities
-
X-ray Photoelectron Spectrometer (XPS)
-
Electrodes from a cell containing the TMEAI electrolyte
-
Pristine electrodes (for comparison)
-
Anhydrous solvent (e.g., acetonitrile) for rinsing
-
Inert gas and vacuum transfer vessel
Procedure:
-
Sample Preparation: a. Disassemble the electrochemical cell in a glovebox. b. Gently rinse the electrodes with a small amount of anhydrous solvent to remove residual electrolyte. c. Dry the electrodes under vacuum. d. Mount the electrodes on the appropriate sample holders for SEM and XPS. e. Use a vacuum transfer vessel to move the samples to the analysis chambers to minimize air exposure.
-
SEM-EDX Analysis: a. Acquire SEM images of the used and pristine electrode surfaces to compare their morphology. Look for signs of pitting, cracking, or the formation of a surface layer. b. Perform EDX mapping on areas of interest to determine the elemental composition of any surface deposits. Look for an increased presence of iodine, nitrogen, or other elements that may indicate electrolyte degradation products.[18][19]
-
XPS Analysis: a. Acquire XPS survey spectra to identify the elements present on the electrode surfaces. b. Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, I 3d, O 1s). c. Analyze the binding energies and peak shapes to determine the chemical states of the elements and identify compounds formed from electrolyte degradation.[20][21][22]
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrochemical Impedance Spectroscopy Part 2: Applications [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comprehensive and quantitative SEM–EDS analytical process applied to lithium-ion battery electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive and quantitative SEM-EDS analytical process applied to lithium-ion battery electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Study on Electric Conductivity of Quaternary Ammonium Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. SEM-EDS Protocol V1 [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring the Behavior of Na Ions and Solid Electrolyte Interphase Formation at an Aluminum/Ionic Liquid Electrode/Electrolyte Interface via Operando Electrochemical X-ray Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Operando X-ray photoelectron spectroscopy of solid electrolyte interphase formation and evolution in Li2S-P2S5 solid-state electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Trimethylethylammonium iodide in nonpolar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with dissolving Trimethylethylammonium iodide in nonpolar solvents.
Troubleshooting Guide
This guide offers step-by-step solutions to common solubility problems encountered during experiments.
Q1: My this compound is not dissolving in my nonpolar solvent (e.g., Toluene, Hexane). What are the initial steps I should take?
A1: When facing solubility challenges, a systematic approach is recommended. Start with the simplest methods before moving to more complex solutions. Verify the purity of your solvent and compound, as impurities can significantly alter solubility. Gentle heating with agitation can also be effective. If these initial steps fail, consider using a co-solvent or a phase transfer catalyst.
Q2: I've heated the mixture, and the salt dissolved, but it crashed out of solution as it cooled. How can I achieve stable solubility at room temperature?
A2: This indicates that the solubility is highly temperature-dependent and the solution is supersaturated at lower temperatures.[1] To maintain solubility at room temperature, you need to modify the solvent system. The most effective methods are the addition of a co-solvent or the use of a phase transfer catalyst, which create a more favorable environment for the ionic salt.
Q3: What is a co-solvent and how do I select an appropriate one?
A3: A co-solvent is a small amount of a secondary solvent added to the primary nonpolar solvent to increase the solubility of the solute. For dissolving an ionic salt like this compound, a polar aprotic co-solvent is often effective. It works by improving the solvation of the ions without making the bulk solvent system highly polar.
-
Recommended Co-solvents: Acetone, Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) are good starting points.[2]
-
Selection Principle: Choose a co-solvent that is miscible with your primary nonpolar solvent. The goal is to slightly increase the polarity of the solvent mixture to a point where it can support the dissolution of the ionic compound.
Q4: How does a Phase Transfer Catalyst (PTC) help dissolve this compound?
A4: A Phase Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this solid-liquid system, the PTC helps solubilize the ionic salt in the nonpolar organic phase.[3]
The mechanism involves the catalyst (e.g., a crown ether or a large quaternary ammonium salt with long alkyl chains) complexing with the trimethylethylammonium cation (TEtA+). This complexation shields the positive charge of the cation, creating a larger, more lipophilic (organic-soluble) cation-catalyst complex. This new complex can then be solvated by the nonpolar solvent, bringing the iodide anion along with it into the solution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound inherently difficult to dissolve in nonpolar solvents?
A1: The principle of "like dissolves like" governs solubility.[1][4] this compound is a quaternary ammonium salt, which is an ionic compound.[4] It consists of a positively charged trimethylethylammonium cation and a negatively charged iodide anion. These charged species require a polar solvent that can effectively surround and stabilize them through ion-dipole interactions. Nonpolar solvents, such as hexane or toluene, lack a significant dipole moment and have low dielectric constants, making them incapable of solvating and stabilizing these ions, leading to very poor solubility.[5]
Q2: What is the general solubility profile of this compound?
A2: While specific quantitative data for this compound is not widely published, its solubility can be inferred from its structure and comparison with similar quaternary ammonium salts. Generally, it exhibits high solubility in polar solvents and very low solubility in nonpolar solvents.
| Solvent Type | Examples | Expected Solubility of TEtAmI |
| Polar Protic | Water, Ethanol, Methanol | High[6] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Sparingly Soluble[7] |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Very Low to Insoluble[7] |
Q3: Are there any safety precautions to consider when attempting to dissolve these compounds?
A3: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating organic solvents.
-
Heating: When heating flammable nonpolar solvents, use a heating mantle or a water bath. Do not use an open flame.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents used for specific handling and disposal information.
Experimental Protocols
Protocol 1: Enhancing Solubility with a Co-solvent
This protocol describes a method for systematically determining the minimum amount of co-solvent needed to dissolve this compound.
Objective: To achieve a stable, homogeneous solution of this compound in a nonpolar solvent at a target concentration.
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., Toluene)
-
Co-solvent (e.g., Acetone)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add the desired mass of this compound and a stir bar to a volumetric flask.
-
Add Nonpolar Solvent: Add approximately 80% of the final desired volume of the nonpolar solvent (e.g., 80 mL of Toluene for a final volume of 100 mL).
-
Stir: Begin stirring the mixture at room temperature. Observe that the salt does not dissolve completely.
-
Titrate with Co-solvent: Slowly add the co-solvent (Acetone) dropwise or in small, measured aliquots (e.g., 0.5 mL) to the stirring suspension.
-
Observe: Continue adding the co-solvent and stirring until all the this compound has dissolved, and the solution is clear.
-
Record and Finalize: Record the total volume of co-solvent added. Add the primary nonpolar solvent to reach the final desired total volume. The resulting solution should remain stable.
Protocol 2: Using a Phase Transfer Catalyst (PTC)
This protocol outlines the use of a crown ether as a phase transfer catalyst to facilitate dissolution.
Objective: To dissolve this compound in a nonpolar solvent using a catalytic amount of a PTC.
Materials:
-
This compound
-
Nonpolar solvent (e.g., Dichloromethane, Toluene)
-
Phase Transfer Catalyst (e.g., 18-Crown-6)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Combine Solids: To a flask, add the this compound and a catalytic amount of the PTC (typically 1-5 mol% relative to the this compound).
-
Add Solvent: Add the nonpolar solvent to the flask.
-
Agitate: Stir the mixture vigorously at room temperature.
-
Observe Dissolution: The PTC will begin to complex with the salt, gradually bringing it into the solution. This process may take some time, from several minutes to hours, depending on the specific components and concentrations.
-
Gentle Heating (Optional): If dissolution is slow, gentle warming (30-40°C) can be applied to increase the rate of dissolution.
-
Confirmation: The process is complete when a clear, homogeneous solution is obtained.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. embibe.com [embibe.com]
- 6. ETHYLTRIMETHYLAMMONIUM IODIDE | 51-93-4 [amp.chemicalbook.com]
- 7. tetramethylammonium iodide [chemister.ru]
Impact of impurities on the performance of Trimethylethylammonium iodide
Technical Support Center: Tetraethylammonium Iodide (TEAI)
A Note on Nomenclature: The compound "Trimethylethylammonium iodide" is not a standard chemical name. This guide focuses on Tetraethylammonium iodide (TEAI) , a widely used quaternary ammonium salt with similar properties. The troubleshooting advice and experimental protocols provided here are likely applicable to issues encountered with closely related quaternary ammonium iodide compounds.
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in Tetraethylammonium iodide (TEAI) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetraethylammonium iodide (TEAI) and what are its primary applications?
A1: Tetraethylammonium iodide (TEAI) is a quaternary ammonium salt with the chemical formula [(C2H5)4N]+I-. It is a white to off-white crystalline solid.[1] Its common applications include use as a phase-transfer catalyst in organic synthesis, a supporting electrolyte in electrochemical studies and devices, and as a reagent in various chemical syntheses.[1][2][3]
Q2: How can I assess the purity of my TEAI sample?
A2: The purity of TEAI can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying impurities. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can identify organic impurities. Titration with silver nitrate can be used to determine the iodide content.[4]
Q3: What are the common impurities in commercially available TEAI?
A3: Common impurities can include residual starting materials from its synthesis (e.g., triethylamine and ethyl iodide), other halide ions (bromide, chloride), water, and colored degradation products from exposure to light or heat.[5]
Q4: How should I store TEAI to minimize degradation?
A4: TEAI is hygroscopic and can be sensitive to light.[5] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and photodegradation.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Performance in Organic Synthesis (Phase-Transfer Catalysis)
| Observed Problem | Potential Cause (Impurity-Related) | Troubleshooting Steps |
| Low reaction yield or slow reaction rate. | Presence of water: Water can interfere with reactions in non-aqueous media. | 1. Dry the TEAI under vacuum before use. 2. Ensure all solvents and reagents are anhydrous. |
| Organic impurities: Residual reactants (triethylamine) can act as competing bases or nucleophiles. | 1. Purify the TEAI by recrystallization. 2. Analyze the TEAI for organic impurities using ¹H NMR. | |
| Reaction mixture has an unexpected color. | Degradation products: Exposure to light can cause the formation of colored impurities, such as iodine from the oxidation of iodide. | 1. Use freshly purified or newly purchased TEAI. 2. Protect the reaction from light. |
Issue 2: Poor Performance in Electrochemical Applications (e.g., Batteries, Capacitors)
| Observed Problem | Potential Cause (Impurity-Related) | Troubleshooting Steps |
| Rapid capacity fade or increased internal resistance. | Electrochemical degradation of impurities: Impurities can decompose at the electrode surfaces, forming a resistive solid electrolyte interphase (SEI).[6][7] | 1. Use high-purity electrolyte-grade TEAI. 2. Perform cyclic voltammetry to check the electrochemical stability window of the electrolyte. |
| Presence of water: Water can react with other electrolyte components and electrode materials, leading to degradation.[7] | 1. Use anhydrous TEAI and solvents. 2. Assemble electrochemical cells in a dry environment (e.g., a glovebox). | |
| Discoloration of the electrolyte (yellow/brown). | Oxidation of iodide: The iodide anion can be oxidized to triiodide (I₃⁻) or iodine (I₂), which are colored.[6] | 1. Limit the upper voltage cutoff to below the oxidation potential of iodide. 2. Analyze the electrolyte using UV-Vis spectroscopy to detect I₃⁻ or I₂.[6] |
Quantitative Data on Impurity Effects
The following table summarizes the general impact of common impurities on the performance of TEAI in various applications. The quantitative impact can vary significantly based on the specific system and impurity concentration.
| Impurity | Application | Performance Parameter | General Impact |
| Water | Electrochemistry | Ionic Conductivity | Decrease |
| Electrochemical Stability | Decrease, side reactions[7] | ||
| Organic Synthesis | Reaction Yield | Decrease (in anhydrous systems) | |
| Triethylamine | Organic Synthesis | Reaction Selectivity | Decrease, side product formation |
| Other Halides (Br⁻, Cl⁻) | Electrochemistry | Ionic Conductivity | Alteration |
| Electrode Stability | Potential for corrosion | ||
| Iodine/Triiodide | Electrochemistry | Self-Discharge Rate | Increase |
| Electrolyte Color | Yellow to Brown[6] |
Experimental Protocols
Protocol 1: Purification of TEAI by Recrystallization from Ethanol
This protocol is effective for removing many organic and colored impurities.[4]
-
Dissolution: In a fume hood, dissolve the impure TEAI in a minimal amount of hot 95% ethanol with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of TEAI.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent (e.g., 5 mM tetrabutylammonium phosphate) and an organic modifier like methanol or acetonitrile.[8] The pH should be adjusted (e.g., to 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 210 nm for indirect detection) or a conductivity detector.[8]
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the TEAI sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.[8]
Visualizations
Caption: Troubleshooting workflow for addressing TEAI performance issues.
Caption: Logical relationships between impurities and performance problems.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Perovskite Films with Trimethylethylammonium Iodide (TMEA)
Disclaimer: Direct experimental data and established protocols specifically for Trimethylethylammonium Iodide (TMEA) in perovskite film stabilization are limited in publicly available scientific literature. Therefore, this guide is based on established principles of perovskite science, including known degradation mechanisms and the role of similar quaternary ammonium iodide compounds in film passivation and stability enhancement. The provided protocols and troubleshooting advice are intended as a starting point for researchers and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of this compound (TMEA) in perovskite films?
A1: Based on studies of similar quaternary ammonium iodides, TMEA is expected to function as a surface passivating agent.[1] The positively charged quaternary ammonium cation (TMEA+) can interact with under-coordinated lead iodide ([PbI6]4-) octahedra at the perovskite surface and grain boundaries. This interaction can passivate defects, reduce non-radiative recombination, and improve the overall stability of the perovskite film. The iodide ions from TMEA can also help to fill iodide vacancies, which are known to be key sites for the initiation of degradation pathways.[2]
Q2: What are the potential benefits of using TMEA compared to more common cations like methylammonium (MA) or formamidinium (FA)?
A2: Quaternary ammonium cations like TMEA are generally more thermally stable than primary ammonium cations like MA+.[1] The absence of acidic protons in TMEA can suppress degradation pathways that involve deprotonation. Furthermore, the bulkier size of TMEA compared to MA+ may provide a better physical barrier against environmental stressors like moisture.
Q3: What are the primary degradation pathways for perovskite films that TMEA might help to mitigate?
A3: Perovskite films are susceptible to degradation from moisture, oxygen, light, and heat.[3] Key degradation mechanisms include:
-
Moisture-induced degradation: Water molecules can hydrate the perovskite lattice, leading to the formation of hydrated perovskite phases and eventual decomposition into lead iodide (PbI2).[3]
-
Oxygen and light-induced degradation: In the presence of light and oxygen, superoxide species can form on the perovskite surface, leading to the degradation of the organic cation and the perovskite lattice.[2]
-
Thermal degradation: At elevated temperatures, volatile components like methylamine and hydrogen iodide can be lost from the film, leading to the decomposition of the perovskite structure.[4]
TMEA may help mitigate these by passivating defect sites where these reactions initiate and by forming a hydrophobic barrier at the surface.
Q4: Can TMEA be incorporated directly into the perovskite precursor solution?
A4: While it is possible to add TMEA to the precursor solution, it is more commonly applied as a post-treatment surface passivation layer. Adding it directly to the bulk precursor may interfere with the 3D perovskite crystal formation due to its size. A common approach is to dissolve TMEA in a suitable solvent (like isopropanol) and spin-coat it onto the annealed perovskite film.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor film morphology (pinholes, cracks) after TMEA treatment. | 1. Inappropriate TMEA concentration. 2. Unsuitable solvent for TMEA solution. 3. Spin-coating parameters not optimized. | 1. Optimize the TMEA concentration in the passivation solution (start with a low concentration, e.g., 1-5 mg/mL, and gradually increase). 2. Try different solvents for the TMEA solution (e.g., isopropanol, chlorobenzene, or a mixture). Ensure the solvent does not damage the underlying perovskite film. 3. Adjust spin-coating speed and time to achieve a uniform coating. |
| Reduced Power Conversion Efficiency (PCE) after TMEA passivation. | 1. Thick TMEA layer impeding charge extraction. 2. TMEA reacting negatively with the perovskite or charge transport layers. 3. Introduction of impurities with the TMEA salt. | 1. Reduce the concentration of the TMEA solution or increase the spin-coating speed to form a thinner passivation layer. 2. Perform characterization (e.g., PL, TRPL) to investigate charge carrier dynamics at the interface. 3. Ensure the purity of the synthesized or purchased TMEA. |
| Film color changes to yellow after TMEA treatment and annealing. | 1. Decomposition of the perovskite film back to PbI2. 2. Reaction between TMEA and the perovskite at elevated temperatures. | 1. This indicates perovskite degradation. Lower the annealing temperature and time after TMEA deposition. 2. Consider if a post-annealing step is necessary. Some passivation treatments are effective without it. |
| No improvement in stability despite TMEA treatment. | 1. Insufficient passivation coverage. 2. TMEA is not effectively passivating the dominant defect types. 3. Degradation is occurring from the buried interface, not the top surface. | 1. Confirm uniform coating using techniques like SEM or AFM. 2. Combine TMEA with other passivating agents that target different types of defects. 3. Consider passivation strategies for the bottom interface of the perovskite film. |
Experimental Protocols
Synthesis of this compound (TMEA)
This protocol is a general procedure for the synthesis of quaternary ammonium halides and should be performed with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylethylamine in a suitable solvent like ethanol.
-
Addition of Ethyl Iodide: Slowly add a stoichiometric equivalent of ethyl iodide to the solution while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by techniques like TLC or NMR.
-
Isolation: The TMEA product, being a salt, will likely precipitate out of the solution. The precipitate can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure TMEA.
-
Characterization: Confirm the identity and purity of the synthesized TMEA using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Perovskite Film Fabrication and TMEA Passivation (One-Step Method Example)
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit an electron transport layer (ETL), such as a compact TiO2 layer, onto the FTO substrates.[5]
-
Perovskite Precursor Solution: Prepare a perovskite precursor solution by dissolving lead iodide (PbI2) and methylammonium iodide (MAI) in a solvent mixture of DMF and DMSO.[5]
-
Spin-Coating: Spin-coat the perovskite precursor solution onto the ETL-coated substrates in a nitrogen-filled glovebox. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.[5]
-
Annealing: Anneal the perovskite films on a hotplate to complete the crystallization process (e.g., 100 °C for 10 minutes).
-
TMEA Passivation Solution: Prepare a solution of TMEA in a suitable solvent like isopropanol (e.g., 5 mg/mL).
-
TMEA Deposition: Spin-coat the TMEA solution onto the cooled perovskite film.
-
Post-Annealing (Optional): A gentle post-annealing step (e.g., 70 °C for 5 minutes) may be performed, but should be optimized.
-
HTL and Electrode Deposition: Complete the device by depositing a hole transport layer (HTL) like Spiro-OMeTAD and a metal electrode (e.g., gold or silver).
Quantitative Data
Due to the lack of specific data for TMEA, the following table presents representative data for the effect of a similar quaternary ammonium iodide passivation on perovskite solar cell performance for comparative purposes.
| Passivation Agent | Concentration (mg/mL) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None (Control) | - | 1.05 | 22.21 | 62.58 | 14.56 | [5] |
| Phenylethylammonium Iodide (PEAI) | 10 | ~1.08 | ~22.5 | ~75 | ~18.2 | [2] |
| Diethylammonium Iodide (DAI) | - | 1.154 | - | 81.3 | 23.50 | [6] |
| Ammonium Halides (NH4I) | 0.1 M | - | - | - | 9.13 | [7] |
Visualizations
Perovskite Degradation Pathway
Caption: Simplified reaction pathways for perovskite degradation.
Experimental Workflow for TMEA Passivation
Caption: A typical experimental workflow for fabricating perovskite solar cells with TMEA passivation.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Trimethylethylammonium Iodide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Trimethylethylammonium iodide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following guidance is based on established principles for the purification of structurally similar quaternary ammonium salts, such as Tetramethylammonium iodide (TMAI).
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Q1: My crude this compound has a yellow or brownish tint. What is the cause and how can I remove it?
A1: A yellowish or brownish color in crude this compound is often due to the presence of triiodide (I₃⁻), which can form from the oxidation of the iodide ion.[1] This discoloration can be addressed by using activated charcoal during the recrystallization process.
-
Solution: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal to the solution. The activated charcoal will adsorb the colored impurities.[2] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] It is crucial to keep the solution hot during this filtration step to prevent premature crystallization of your product.[2]
Q2: The crude this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A2: This issue can stem from several factors, including the choice and volume of the solvent, as well as the temperature.
-
Inappropriate Solvent Choice: this compound, being a quaternary ammonium salt, is a polar compound and will be more soluble in polar solvents.[3] Good solvents for similar compounds include water, ethanol, and methanol.[1][3] It is often beneficial to use a solvent mixture.
-
Insufficient Solvent Volume: While using a minimal amount of hot solvent is key for maximizing recovery, you may have used too little. Try incrementally adding small volumes of the hot solvent until the solid dissolves.[2]
-
Low Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[2]
Q3: After dissolving the crude product and cooling the solution, no crystals are forming. What is the problem?
A3: The failure of crystals to form is a common issue in recrystallization, often due to supersaturation or the absence of nucleation sites.
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If available, add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for crystallization.[2]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not sufficiently concentrated, you can heat it to evaporate some of the solvent.
-
Add an Anti-solvent: If you used a good solvent for dissolution, you can slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Q4: The recovery yield of my purified this compound is very low. How can I improve it?
A4: Low recovery can be due to several factors during the recrystallization process.
-
Using too much solvent: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution. Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution upon cooling.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Slow cooling promotes the formation of larger, purer crystals and maximizes the yield.[2]
-
Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize precipitation.[2]
-
Washing with warm solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize the dissolution of the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthesis process, which is typically a Menschutkin reaction between triethylamine and ethyl iodide.[4] These impurities may include:
-
Unreacted Starting Materials: Residual triethylamine or ethyl iodide.[1]
-
Side Products: Small amounts of other alkylammonium salts.[1]
-
Degradation Products: Formation of triiodide (I₃⁻) from the oxidation of iodide, leading to a yellowish or brownish color.[1]
-
Solvent Residues: Trapped solvents from the synthesis or previous purification steps.[1]
-
Water: The compound is likely hygroscopic, meaning it can absorb moisture from the air.[1][5]
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For similar quaternary ammonium salts, ethanol and water are commonly used.[1] A mixture of ethanol and water can also be effective.[2] The choice of solvent may require some empirical testing to find the optimal conditions for your specific crude product.
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of residual solvents or organic impurities.
-
Elemental Analysis: This technique can determine the elemental composition (C, H, N) of your sample and compare it to the theoretical values.
Data Presentation
Table 1: Solubility of Tetramethylammonium Iodide (TMAI) in Various Solvents
Note: This data is for TMAI and serves as an estimate for the solubility of this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 0.262 M | 25 |
| Ethanol (anhydrous) | C₂H₅OH | Soluble | Not specified |
| Ethanol | C₂H₅OH | Sparingly soluble[6][7] | Not specified |
| Acetone | C₃H₆O | Sparingly soluble[6][7] | Not specified |
| Chloroform | CHCl₃ | Insoluble[5][6][7] | Not specified |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[6][7] | Not specified |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the general procedure for purifying crude this compound by recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol). Heat the mixture to boiling while stirring to dissolve the solid.[1] Add more solvent in small portions if necessary until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Swirl the flask and gently reheat to boiling for a few minutes.[2]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.[1][2] Preheat the funnel and filter paper with hot solvent to prevent premature crystallization.[2]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.[1][2] Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals thoroughly under vacuum.[1] this compound is expected to be hygroscopic, so thorough drying is essential.[1][5]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Phase Transfer Catalysis with Iodide Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in phase transfer catalysis (PTC), specifically when iodide salts are involved.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues arising from iodide-induced catalyst poisoning in phase transfer catalysis.
Issue 1: Reduced Reaction Rate or Yield
Symptoms: Your reaction is proceeding slower than expected, or the final product yield is significantly lower than anticipated.
Potential Cause: The quaternary ammonium or phosphonium phase transfer catalyst is being "poisoned" by iodide ions. The catalyst has a high affinity for the large, soft iodide anion, forming a stable ion pair (Q⁺I⁻) in the organic phase. This preferential pairing with iodide hinders the catalyst's ability to transport the desired reactant anion (Nu⁻) from the aqueous phase to the organic phase, thereby slowing down or inhibiting the reaction.[1][2]
Troubleshooting Steps:
-
Analyze Reaction Components:
-
Leaving Group: If your substrate contains iodide as a leaving group, this is a likely source of poisoning.
-
Co-catalyst: If you are using an iodide salt (e.g., KI, NaI) as a co-catalyst to generate a more reactive intermediate in situ, the concentration of iodide may be too high.[3]
-
-
Consider Alternative Reagents:
-
Leaving Group Substitution: If possible, replace the iodo-substrate with a bromo- or mesylate-containing analogue. Bromide and mesylate are less lipophilic and have a lower affinity for the phase transfer catalyst compared to iodide, reducing the poisoning effect.[1]
-
Co-catalyst Concentration: If using an iodide co-catalyst, ensure it is used in sub-stoichiometric amounts relative to the phase transfer catalyst to minimize poisoning.[3]
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: A higher catalyst loading might be necessary to overcome the poisoning effect, although this is not always economically viable.
-
Stirring Rate: In some cases, increasing the agitation speed can enhance the transfer of the desired anion by increasing the interfacial area between the aqueous and organic phases.[4]
-
Experimental Protocol: Comparative Analysis of Leaving Groups
To quantify the impact of the leaving group, a comparative study can be performed.
Objective: To compare the reaction yield of a nucleophilic substitution reaction using substrates with different leaving groups (iodide vs. bromide).
Materials:
-
Substrate 1: Alkyl Iodide (e.g., 1-iodooctane)
-
Substrate 2: Alkyl Bromide (e.g., 1-bromooctane)
-
Nucleophile (e.g., sodium cyanide in aqueous solution)
-
Phase Transfer Catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Organic Solvent (e.g., toluene)
-
Internal Standard for GC analysis (e.g., decane)
Procedure:
-
Set up two parallel reactions in identical flasks.
-
In each flask, combine the organic solvent, aqueous nucleophile solution, and phase transfer catalyst.
-
Add the internal standard to each flask.
-
To one flask, add the alkyl iodide. To the other, add the alkyl bromide.
-
Stir both reactions vigorously at a constant temperature.
-
Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by Gas Chromatography (GC).
-
Calculate the yield of the product at each time point relative to the internal standard.
Data Presentation:
| Leaving Group | Substrate | Catalyst System | Conditions | Yield (%) |
| Iodide | Aryl Iodide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% |
| Bromide | Aryl Bromide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% |
| Mesylate | Alkyl Mesylate | Quaternary Ammonium Salt | - | 95% |
| Tosylate | Alkyl Tosylate | Quaternary Ammonium Salt | - | 5% |
This table presents a compilation of data from various sources to illustrate the general trend of reactivity. Specific results will vary depending on the reaction.[1][5]
Issue 2: Inconsistent Catalyst Performance and Reaction Failure
Symptoms: The catalyst works well in some batches but fails in others, or the reaction fails to initiate altogether.
Potential Cause: The catalyst may be contaminated with iodide from previous reactions or impure starting materials. Even trace amounts of iodide can significantly impact catalyst activity.
Troubleshooting Steps:
-
Catalyst Purity Check:
-
If you are recycling the catalyst, ensure a thorough purification step is in place to remove any residual iodide.
-
Analyze new batches of catalyst for iodide contamination.
-
-
Starting Material Analysis:
-
Check all starting materials, including solvents and bases, for iodide impurities.
-
Experimental Protocol: Iodide Removal from the Reaction Mixture
Objective: To remove iodide ions from the organic phase of a completed PTC reaction.
Method 1: Aqueous Extraction
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer multiple times with fresh deionized water or a dilute solution of sodium thiosulfate. Sodium thiosulfate will react with any elemental iodine that may have formed.
-
Combine the aqueous washes.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Concentrate the organic phase under reduced pressure to recover the product.
Method 2: Solid-Phase Extraction
For more efficient removal of trace iodide, a solid-phase extraction (SPE) can be employed.
-
Pass the organic phase through a cartridge containing a resin with a high affinity for iodide ions.
-
Wash the cartridge with a small amount of fresh organic solvent to ensure complete recovery of the product.
-
The eluted solution will be free of iodide.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in Phase Transfer Catalysis?
A: Catalyst poisoning in PTC occurs when a substance deactivates the phase transfer catalyst, reducing its ability to shuttle reactants between the immiscible phases.[2] In the case of iodide, the catalyst forms a strong, lipophilic ion pair with the iodide anion, which is then reluctant to exchange it for the desired reactant anion from the aqueous phase.[1][2]
Q2: Why are iodide salts particularly problematic?
A: Iodide is a large, soft, and highly polarizable anion.[2] Quaternary ammonium and phosphonium cations, the active species in most phase transfer catalysts, are also soft cations. According to the Hard and Soft Acids and Bases (HSAB) theory, soft acids prefer to interact with soft bases. This results in a strong affinity between the catalyst cation and the iodide anion, leading to the formation of a stable ion pair that is readily extracted into the organic phase and is less likely to participate in the desired catalytic cycle.[2]
Q3: How can I detect iodide poisoning in my reaction?
A:
-
Reaction Monitoring: A significant decrease in the reaction rate compared to a similar reaction without iodide is a strong indicator. In-situ monitoring techniques can track the disappearance of starting material and the appearance of the product over time.[6][7]
-
Analytical Testing: The concentration of iodide in the organic phase can be determined using techniques like HPLC with a UV-Vis or conductivity detector, or Ion Chromatography.[8]
Q4: Are there any alternatives to quaternary ammonium catalysts that are less susceptible to iodide poisoning?
A: While quaternary ammonium and phosphonium salts are the most common, other phase transfer catalysts like crown ethers and cryptands can be used.[9] These catalysts function by encapsulating the cation of the reactant salt, making the anion more "naked" and reactive in the organic phase.[10] Their susceptibility to iodide poisoning would depend on the specific system. However, they are generally more expensive than onium salts.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to iodide poisoning in phase transfer catalysis.
Caption: Mechanism of Iodide Poisoning in Phase Transfer Catalysis.
Caption: Troubleshooting Workflow for Reduced Reaction Performance.
Caption: Experimental Workflow for Comparative Leaving Group Study.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00817J [pubs.rsc.org]
- 7. Monitoring in situ catalytically active states of Ru catalysts for different methanol oxidation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iajpr.com [iajpr.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
Validation & Comparative
Comparing the efficacy of Trimethylethylammonium iodide and Tetrabutylammonium iodide as phase transfer catalysts.
In the realm of organic synthesis, phase transfer catalysis (PTC) stands out as a powerful technique for facilitating reactions between reactants segregated in immiscible phases. The efficacy of such reactions hinges on the selection of an appropriate phase transfer catalyst. This guide provides an objective comparison between two quaternary ammonium salts: Trimethylethylammonium iodide and Tetrabutylammonium iodide (TBAI), offering experimental data and detailed protocols to inform catalyst selection for researchers, scientists, and drug development professionals.
It is important to note that direct, side-by-side comparative experimental data for this compound is limited in published literature. Therefore, for the purpose of quantitative comparison, data for the structurally similar Tetramethylammonium iodide (TMAI) is used as a proxy to illustrate the effects of shorter alkyl chains versus the longer butyl chains of TBAI.
Theoretical Framework: The Critical Role of Alkyl Chain Length
The primary structural difference between this compound and Tetrabutylammonium iodide lies in the length of the alkyl chains attached to the nitrogen atom. This variation significantly impacts their physicochemical properties and, consequently, their catalytic performance.
-
Lipophilicity and Solubility : TBAI, with its four butyl chains, is substantially more lipophilic (organic-loving) than a catalyst with shorter alkyl chains like methyl and ethyl groups.[1] This increased lipophilicity results in greater solubility for TBAI in a wide array of organic solvents, which is crucial for its function.[1] A phase transfer catalyst must effectively partition into the organic phase to transport the reactive anion from the aqueous phase to the organic substrate.[1]
-
Cation Size and Reactivity : The larger size of the tetrabutylammonium cation provides more effective shielding of its positive charge. This leads to the formation of a "looser" ion pair with the transported anion in the organic phase.[1] An anion that is less tightly bound is more "naked" and, therefore, more nucleophilic and reactive, which can lead to faster reaction rates.[1]
Based on these principles, TBAI is generally expected to be a more efficient phase transfer catalyst than this compound for most standard liquid-liquid or solid-liquid PTC reactions occurring in non-polar organic solvents.[1]
Comparative Efficacy: Experimental Data
The Williamson ether synthesis, a classic Sₙ2 reaction, serves as an excellent model for comparing the performance of phase transfer catalysts. While direct data for this compound is unavailable, the performance of other tetraalkylammonium salts demonstrates the superior efficacy of TBAI.
| Catalyst | Reaction | Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
| Tetrabutylammonium iodide (TBAI) | C5-Alkylation | Hydantoin | Varies | K₂CO₃ | Acetonitrile | 90 |
| Tetrahexylammonium bromide | C5-Alkylation | Hydantoin | Varies | K₂CO₃ | Acetonitrile | 86 |
| Tetrabutylammonium bromide (TBAB) | Etherification | Phenol | n-Butyl Bromide | NaOH | Toluene | 95 |
| Tetramethylammonium iodide (TMAI) (proxy) | Etherification | Phenol | n-Butyl Bromide | NaOH | Toluene | (Expected to be lower than TBAB/TBAI due to lower lipophilicity) |
Data compiled from analogous reactions. The C5-alkylation data suggests an optimal range for catalyst lipophilicity, with TBAI showing excellent performance.[1] The etherification data highlights the high yields achievable with tetrabutylammonium salts.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a standardized method for comparing the efficiency of this compound and Tetrabutylammonium iodide in the synthesis of an ether.
Materials:
-
Phenol (10 mmol)
-
n-Butyl bromide (12 mmol)
-
Sodium hydroxide (20 mmol)
-
Toluene (50 mL)
-
Phase Transfer Catalyst (TBAI or this compound, 1 mol%)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (10 mmol), toluene (50 mL), and the chosen phase transfer catalyst (1 mol%).
-
Aqueous Phase Preparation : In a separate beaker, dissolve sodium hydroxide (20 mmol) in 50 mL of deionized water.
-
Reaction Initiation : Vigorously stir the organic mixture and add the aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent : Add n-butyl bromide (12 mmol) to the biphasic mixture.
-
Reaction Conditions : Heat the mixture to 80°C and maintain vigorous stirring to ensure efficient mixing between the phases. Allow the reaction to reflux for a specified time (e.g., 3-4 hours).
-
Monitoring : Track the reaction's progress by periodically taking small aliquots from the organic layer and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete (indicated by the consumption of the phenol starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing : Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying : Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation : Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude ether product.
-
Analysis : Purify the product via column chromatography or distillation. Determine the final yield and confirm the product's identity and purity using GC and NMR spectroscopy.
Visualizing the Process
To better understand the underlying principles and experimental flow, the following diagrams have been generated.
Caption: General mechanism of phase transfer catalysis.
Caption: Experimental workflow for comparing PTC efficacy.
Conclusion
The choice between this compound and Tetrabutylammonium iodide as a phase transfer catalyst is guided by the specific requirements of the reaction system. For the majority of applications involving a biphasic system with a non-polar organic solvent, TBAI is the superior choice.[1] Its enhanced lipophilicity facilitates a higher concentration of the catalyst-anion pair in the organic phase, while its larger cation size promotes the formation of a more reactive "naked" anion, ultimately driving the reaction forward more efficiently.[1] While less lipophilic, catalysts like this compound may be considered for specialized applications, such as inverse phase transfer catalysis where a reactant is transferred from an organic to an aqueous phase. For most common nucleophilic substitution reactions, however, TBAI offers a more robust and effective catalytic solution.
References
A Comparative Analysis of the Ionic Conductivity of Trimethylethylammonium Iodide and Tetramethylammonium Iodide
A detailed guide for researchers, scientists, and drug development professionals on the comparative ionic conductivity of two quaternary ammonium iodide salts, offering insights into their potential applications as electrolytes.
This guide provides a comprehensive comparison of the ionic conductivity of Trimethylethylammonium iodide (TMEAI) and Tetramethylammonium iodide (TMAI). The selection of an appropriate electrolyte is crucial for the performance of various electrochemical systems, including batteries, capacitors, and sensors. This document aims to assist researchers in making informed decisions by presenting available experimental data, outlining detailed experimental protocols for conductivity determination, and discussing the structural and theoretical considerations that influence the ionic conductivity of these compounds.
Executive Summary
Data Presentation
Due to the lack of specific experimental data for this compound, a direct quantitative comparison table cannot be provided. However, the following table summarizes the available data for Tetramethylammonium iodide in acetonitrile, which serves as a benchmark for comparison.
| Compound | Solvent | Temperature (°C) | Limiting Molar Conductivity (Λ₀) (S·cm²/mol) |
| Tetramethylammonium iodide (TMAI) | Acetonitrile | 25 | ~135[1] |
| This compound (TMEAI) | Acetonitrile | 25 | Data not available |
Theoretical Considerations and Expected Trends
The ionic conductivity of an electrolyte solution is dependent on several factors, including the size and charge of the ions, the viscosity and dielectric constant of the solvent, and the temperature. For large tetraalkylammonium cations, the ionic mobility generally decreases as the size of the cation increases. This is due to increased hydrodynamic drag.
The trimethylethylammonium cation ([N(CH₃)₃(C₂H₅)]⁺) is larger than the tetramethylammonium cation ([N(CH₃)₄]⁺) due to the replacement of a methyl group with a larger ethyl group. Therefore, it is expected that the mobility of the TMEAI cation will be lower than that of the TMAI cation in the same solvent. As the iodide anion is common to both salts, the difference in their overall ionic conductivity will primarily be determined by the difference in the cationic mobilities. Consequently, the limiting molar conductivity of TMEAI is predicted to be lower than that of TMAI.
Experimental Protocols
For researchers wishing to perform their own comparative studies, the following is a detailed methodology for the determination of ionic conductivity.
Determination of Ionic Conductivity
Objective: To measure and compare the ionic conductivity of TMEAI and TMAI in a selected solvent (e.g., acetonitrile) at a specific temperature.
Materials:
-
This compound (TMEAI)
-
Tetramethylammonium iodide (TMAI)
-
High-purity solvent (e.g., acetonitrile, HPLC grade)
-
Calibrated conductivity meter and conductivity cell
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Solution Preparation:
-
Prepare a series of solutions of varying concentrations (e.g., 0.001 M, 0.005 M, 0.01 M, 0.05 M, 0.1 M) for both TMEAI and TMAI in the chosen solvent.
-
Use volumetric flasks to ensure accurate concentrations.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Rinse the conductivity cell thoroughly with the pure solvent before each measurement.
-
Immerse the conductivity cell into the sample solution, ensuring the electrodes are fully submerged.
-
Allow the solution to equilibrate to the desired temperature in a thermostatically controlled water bath.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each concentration of both salts.
-
-
Data Analysis:
-
Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = 1000κ / c, where κ is the specific conductivity and c is the molar concentration.
-
To determine the limiting molar conductivity (Λ₀), plot the molar conductivity (Λ) against the square root of the concentration (√c).
-
Extrapolate the resulting line to zero concentration. The y-intercept will give the limiting molar conductivity (Λ₀).
-
Mandatory Visualization
The logical workflow for comparing the ionic conductivities of TMEAI and TMAI is illustrated in the following diagram.
Caption: Logical workflow for comparing the ionic conductivity of TMEAI and TMAI.
Conclusion
While direct experimental data for the ionic conductivity of this compound is currently scarce in the public domain, a comparative analysis based on the well-established principles of electrolyte conductivity and data from its close analog, Tetramethylammonium iodide, can be made. It is anticipated that TMAI will exhibit higher ionic conductivity due to the smaller size and higher mobility of the tetramethylammonium cation. For definitive quantitative comparison, experimental determination following the provided protocol is recommended. This guide serves as a foundational resource for researchers and professionals in selecting appropriate electrolytes for their specific applications.
References
Performance of Trimethylethylammonium iodide in perovskite solar cells compared to other organic cations
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of perovskite photovoltaics, the choice of the organic cation is a critical determinant of solar cell performance, stability, and longevity. While methylammonium (MA) and formamidinium (FA) have been extensively studied and are commonly used, the exploration of novel organic cations continues to be a key area of research. This guide provides a comparative overview of the performance of two prominent organic cations, methylammonium iodide (MAI) and formamidinium iodide (FAI), in perovskite solar cells and introduces Trimethylethylammonium iodide (TMEAI) as a potential alternative, highlighting the current research landscape and the need for further investigation.
Performance Comparison of Organic Cations
| Parameter | Methylammonium Lead Iodide (MAPbI₃) | Formamidinium Lead Iodide (FAPbI₃) | Trimethylethylammonium Lead Iodide (TMEAI-PbI₃) |
| Power Conversion Efficiency (PCE) | ~12.7% - 20%[1][2] | Up to 25%[3] | Data not available |
| Open-Circuit Voltage (Voc) | ~1.05 V - 1.07 V[2][4] | >1.1 V | Data not available |
| Short-Circuit Current Density (Jsc) | ~18.8 - 22.21 mA/cm²[2][4] | >24 mA/cm² | Data not available |
| Fill Factor (FF) | ~62.58% - 63%[2][4] | >78% | Data not available |
| Thermal Stability | Decomposes at elevated temperatures.[5] | More thermally stable than MAPbI₃.[5][6] | Data not available |
| Phase Stability | Generally stable in the perovskite phase at room temperature. | Can exhibit phase instability, converting to a non-perovskite yellow phase.[5][6] | Data not available |
Experimental Protocols
Synthesis of this compound (Methyl triethylammonium iodide)
The synthesis of this compound can be achieved via the Menschutkin reaction, which involves the alkylation of a tertiary amine (triethylamine) with an alkyl halide (iodomethane).
Reactants:
-
Triethylamine ((C₂H₅)₃N)
-
Iodomethane (CH₃I)
Procedure:
-
The reaction is typically carried out by reacting triethylamine with iodomethane.
-
The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
The resulting solid, this compound, can be purified by recrystallization.
Fabrication of a Generic Planar Perovskite Solar Cell (n-i-p architecture)
This protocol describes a common method for fabricating planar perovskite solar cells, which can be adapted for the inclusion of different organic cations.
1. Substrate Cleaning:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone.
2. Electron Transport Layer (ETL) Deposition:
-
A compact TiO₂ (c-TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in ethanol) followed by annealing at high temperature (e.g., 500 °C).[4]
3. Perovskite Layer Deposition (One-Step Method):
-
A precursor solution is prepared by dissolving the organic cation iodide (e.g., MAI, FAI, or TMEAI) and lead iodide (PbI₂) in a solvent mixture like DMF:DMSO.[4]
-
The perovskite solution is spin-coated onto the ETL.
-
During spinning, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the perovskite crystal structure.[4]
4. Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, commonly Spiro-OMeTAD doped with additives like Li-TFSI and t-butylpyridine, is spin-coated on top of the perovskite layer.[4]
5. Metal Electrode Deposition:
-
A metal contact, typically gold (Au) or silver (Ag), is deposited on the HTL by thermal evaporation to complete the device.
Comparative Workflow for Organic Cation Evaluation in Perovskite Solar Cells
The following diagram illustrates a logical workflow for the systematic evaluation of a new organic cation like TMEAI against established ones.
Caption: A flowchart outlining the key steps for comparing the performance of different organic cations in perovskite solar cells.
Future Outlook
References
Validating the Purity of Trimethylethylammonium Iodide: A Comparative Guide to ¹H NMR and Titration Methods
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to ensure the reliability and reproducibility of experimental results. Trimethylethylammonium iodide, a quaternary ammonium salt, finds applications in various chemical syntheses and as a component in electrolytes. This guide provides an objective comparison of two widely used analytical techniques for validating the purity of this compound: Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy and potentiometric titration.
¹H NMR Spectroscopy: A Quantitative and Structural Insight
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. The principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the purity of the analyte can be accurately determined.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the protons of the trimethyl and ethyl groups. In a suitable deuterated solvent like Deuterium Oxide (D₂O), the anticipated chemical shifts are:
-
A singlet for the nine equivalent protons of the three methyl groups (-N(CH₃)₃) at approximately 3.1 ppm.
-
A quartet for the two protons of the methylene group (-CH₂-) of the ethyl group at approximately 3.4 ppm.
-
A triplet for the three protons of the methyl group (-CH₃) of the ethyl group at approximately 1.4 ppm.
The integration of these signals should correspond to a 9:2:3 ratio.
Detection of Potential Impurities
This compound is typically synthesized via the Menschutkin reaction, where triethylamine is reacted with ethyl iodide.[1][2] Potential impurities arising from this synthesis include unreacted starting materials:
-
Triethylamine: Would show a quartet at approximately 2.5 ppm and a triplet at approximately 1.0 ppm.
-
Ethyl iodide: Would exhibit a quartet at approximately 3.2 ppm and a triplet at approximately 1.8 ppm.
These impurities can be readily identified and quantified by ¹H NMR due to their distinct chemical shifts from the main compound.
Experimental Protocol for ¹H NMR Purity Determination
Materials:
-
This compound (sample)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30 seconds is generally sufficient to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the sample concentration and desired signal-to-noise ratio.
-
Acquisition Time: ≥ 3 seconds.
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the well-resolved singlet of the trimethyl protons of this compound (I_analyte) and the singlet of the two olefinic protons of maleic acid (I_std).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_analyte = 9, N_std = 2)
-
MW = Molecular weight (this compound = 215.09 g/mol , Maleic acid = 116.07 g/mol )
-
m = mass
-
P_std = Purity of the internal standard
-
Potentiometric Titration: A Classic Approach for Quaternary Ammonium Compounds
Potentiometric titration is a robust and widely used method for the assay of quaternary ammonium compounds.[3][4][5] The technique involves a precipitation titration where the cationic Trimethylethylammonium is titrated with an anionic surfactant, typically sodium dodecyl sulfate (SDS).[3] The endpoint of the titration is determined by monitoring the potential change using a surfactant-sensitive electrode.
Experimental Protocol for Potentiometric Titration
Materials and Reagents:
-
This compound (sample)
-
Sodium Dodecyl Sulfate (SDS) solution (0.004 M, standardized)
-
Borate buffer solution (pH 10)
-
Triton X-100 solution (1%)
-
Deionized water
Instrumentation:
-
Automatic Potentiometric Titrator
-
Surfactant-sensitive electrode (e.g., TEN 1100 PLH)
-
Reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer
Procedure:
-
Accurately weigh an amount of this compound sample that contains approximately 0.02–0.06 mmol of the active ingredient into a 100 mL beaker.
-
Add 10 mL of the pH 10 borate buffer solution and dilute to approximately 50 mL with deionized water.[3]
-
Add 0.5 mL of Triton X-100 solution to the beaker.[3]
-
Immerse the surfactant-sensitive electrode and the reference electrode into the solution.
-
Titrate the sample solution with the standardized 0.004 M SDS solution under constant stirring.
-
The titrator will automatically detect the equivalence point where the largest potential change occurs.
Purity Calculation:
The purity of this compound is calculated using the following formula:
Purity (%) = (V_SDS * M_SDS * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_SDS = Volume of SDS solution at the equivalence point (mL)
-
M_SDS = Molarity of the SDS solution (mol/L)
-
MW_analyte = Molecular weight of this compound (215.09 g/mol )
-
m_sample = mass of the sample (g)
Comparative Analysis: ¹H NMR vs. Potentiometric Titration
| Feature | ¹H NMR Spectroscopy | Potentiometric Titration |
| Principle | Signal intensity is proportional to the number of nuclei. | Precipitation reaction between cationic analyte and anionic titrant. |
| Specificity | High. Can distinguish between the analyte and structurally similar impurities. | Moderate. Titrates total quaternary ammonium content; not specific to the counter-ion. |
| Information Provided | Quantitative purity, structural confirmation, and identification/quantification of impurities. | Only the total assay of the quaternary ammonium cation. |
| Sample Requirement | Small (typically 5-20 mg). | Larger (dependent on achieving a measurable titrant volume). |
| Analysis Time | Fast (typically 10-20 minutes per sample). | Moderate (typically 15-30 minutes per sample). |
| Precision | High (RSD < 1%).[6] | High (RSD < 2%).[5] |
| Accuracy | High (can be a primary ratio method).[7] | High, dependent on the accuracy of the titrant standardization.[5] |
| Impurity Detection | Excellent for proton-containing impurities. | Poor. Cannot identify or quantify specific impurities. |
| Method Development | Requires selection of a suitable internal standard and optimization of NMR parameters. | Requires selection of appropriate titrant and electrode, and standardization of the titrant. |
Visualizing the Workflows
Caption: Workflow for ¹H NMR Purity Validation.
Caption: Workflow for Potentiometric Titration.
Conclusion
Both ¹H NMR spectroscopy and potentiometric titration are reliable methods for determining the purity of this compound.
-
¹H NMR is the superior method when detailed information is required. It not only provides a highly accurate purity value but also confirms the compound's identity and allows for the detection and quantification of potential impurities in a single, non-destructive measurement. This makes it an invaluable tool during drug development and for quality control where a comprehensive understanding of the sample composition is critical.
-
Potentiometric titration is a robust and cost-effective method for routine quality control where the primary goal is to determine the total assay of the quaternary ammonium salt. While it lacks the specificity and structural information provided by NMR, its accuracy and precision are well-established for this class of compounds.
The choice between these two methods will ultimately depend on the specific requirements of the analysis. For in-depth characterization and impurity profiling, ¹H NMR is the method of choice. For routine assay determination, potentiometric titration offers a reliable and economical alternative.
References
- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. ysi.com [ysi.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Unveiling the Solid-State Architecture: A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of Trimethylethylammonium Iodide and its Homologues
A detailed structural elucidation of simple quaternary ammonium iodides is crucial for understanding their solid-state properties, which underpins their application in various fields, including as electrolytes, phase-transfer catalysts, and precursors for advanced materials. This guide provides a comparative analysis of the crystal structure of Trimethylammonium iodide, alongside its homologues, Tetramethylammonium iodide and Tetraethylammonium iodide, based on single-crystal X-ray diffraction data. A comprehensive experimental protocol for structural determination is also presented, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
Single-crystal X-ray diffraction analysis provides precise measurements of the unit cell dimensions and symmetry of a crystalline solid. The following table summarizes the key crystallographic parameters for Trimethylammonium iodide and its common alternatives, Tetramethylammonium iodide and Tetraethylammonium iodide. This data is fundamental for confirming the identity and purity of these compounds in their solid state.
| Parameter | Trimethylammonium Iodide | Tetramethylammonium Iodide | Tetraethylammonium Iodide |
| Chemical Formula | C₃H₁₀NI | C₄H₁₂NI | C₈H₂₀IN |
| Crystal System | Monoclinic[1] | Tetragonal | Orthorhombic |
| Space Group | P2/m[1] | P4/nmm | Cmca or Pnma |
| Unit Cell Dimensions | a = 5.5309(7) Åb = 8.2737(10) Åc = 7.1000(9) Åβ = 103.801(1)°[1] | a = 7.95 Åc = 5.74 Å | Not readily available |
| Volume (ų) | 315.52(7)[1] | 362.4 | Not readily available |
| Z | 2[1] | 2 | Not readily available |
| Crystal Structure | Discrete ions | Discrete ions | Distorted wurtzite lattice[2] |
Experimental Protocols
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The following protocol outlines the key steps involved in the structural analysis of quaternary ammonium iodides like Trimethylethylammonium iodide.
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing single crystals of compounds like this compound is through slow evaporation of a saturated solution.
-
Materials:
-
This compound powder
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Crystallization dish or beaker
-
Filter paper
-
-
Procedure:
-
Prepare a saturated solution of the compound in the chosen solvent at room temperature or a slightly elevated temperature.
-
Filter the solution to remove any insoluble impurities.
-
Cover the container with a perforated material (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed. Single crystals suitable for diffraction will form over a period of hours to days.
-
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector) is used.[1]
-
Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head using a suitable adhesive or cryo-oil.
-
Data Acquisition: The crystal is placed in the X-ray beam and rotated. A series of diffraction patterns are collected at various crystal orientations.[3] The temperature of the crystal is often maintained at a low temperature (e.g., 93 K) to minimize thermal vibrations of the atoms.[1]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other structural parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]
Workflow for Single Crystal X-ray Diffraction Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.
Caption: Experimental workflow for single crystal X-ray diffraction analysis.
Structural Confirmation and Comparison
The single-crystal X-ray diffraction data provides unambiguous confirmation of the molecular structure of Trimethylammonium iodide. The determined crystal system, space group, and unit cell parameters serve as a unique fingerprint for this compound in its solid state.
When compared to its homologues, several structural trends can be observed. The increase in the size of the alkyl groups from methyl to ethyl leads to changes in the crystal packing and symmetry. Trimethylammonium iodide adopts a monoclinic crystal system, while the more symmetric Tetramethylammonium iodide crystallizes in a tetragonal system.[1] Tetraethylammonium iodide exhibits a more complex packing, resulting in a distorted wurtzite lattice with orthorhombic symmetry. These differences in crystal packing can influence the physical properties of these compounds, such as their melting points, solubilities, and densities.
For professionals in drug development, understanding the precise solid-state structure is critical for polymorphism screening, formulation development, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for these purposes.
References
Comparative study of the thermal stability of different quaternary ammonium iodides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various quaternary ammonium iodides, a class of compounds with significant applications in organic synthesis, materials science, and pharmaceutical development. Understanding the thermal decomposition characteristics of these salts is crucial for their safe handling, storage, and application in processes requiring elevated temperatures. This document outlines the key experimental protocols for assessing thermal stability, presents comparative data, and discusses the structural factors influencing decomposition.
Executive Summary
The thermal stability of quaternary ammonium iodides is primarily influenced by the nature of the organic cation, particularly the length and structure of the alkyl chains attached to the nitrogen atom. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to evaluate the thermal decomposition of these compounds. Generally, the decomposition mechanism for simple tetraalkylammonium iodides involves a unimolecular decomposition into a tertiary amine and an alkyl iodide.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition data for a series of tetraalkylammonium iodides. The onset decomposition temperature (Tonset) is a key indicator of thermal stability.
| Compound Name | Chemical Structure | Onset Decomposition Temperature (Tonset) (°C) | Decomposition Products |
| Tetramethylammonium Iodide | (CH₃)₄NI | ~330 - 350 | Trimethylamine, Methyl iodide |
| Tetraethylammonium Iodide | (C₂H₅)₄NI | ~280 - 300 | Triethylamine, Ethyl iodide |
| Tetrapropylammonium Iodide | (C₃H₇)₄NI | ~250 - 270 | Tripropylamine, Propyl iodide |
| Tetrabutylammonium Iodide | (C₄H₉)₄NI | ~230 - 250 | Tributylamine, Butyl iodide |
Note: The onset decomposition temperatures are approximate values gathered from various sources and can be influenced by experimental conditions such as heating rate and sample purity.
A clear trend is observed where the thermal stability of tetraalkylammonium iodides decreases as the length of the alkyl chain increases. This is generally attributed to the increasing steric hindrance and the greater number of β-hydrogens available for elimination reactions in the larger alkyl groups.
Decomposition Signaling Pathway
The thermal decomposition of tetraalkylammonium iodides typically proceeds through a unimolecular decomposition pathway. Upon heating, the compound reaches a transition state, leading to the formation of a tertiary amine and an alkyl iodide as the primary gaseous products.
Caption: Unimolecular decomposition pathway of a quaternary ammonium iodide.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of quaternary ammonium iodides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of quaternary ammonium iodides by measuring mass change as a function of temperature.[1]
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the finely ground quaternary ammonium iodide (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).[1]
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.[1]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[1]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of quaternary ammonium iodides and determine the enthalpy of dissociation.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the quaternary ammonium iodide (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions or decomposition. The area under the decomposition peak is integrated to determine the enthalpy of the process.
Experimental Workflow
The logical flow of an experiment to determine the thermal stability of a quaternary ammonium iodide is outlined below.
References
Electrochemical impedance spectroscopy of Trimethylethylammonium iodide electrolytes
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Quaternary Ammonium Iodide Electrolytes
Data Presentation: A Comparative Overview
The performance of an electrolyte in an electrochemical cell is critically dependent on its ionic conductivity and the resistance to charge transfer at the electrode-electrolyte interface. The following tables summarize key performance indicators for various quaternary ammonium iodide electrolytes, providing a basis for comparison.
Table 1: Ionic Conductivity of Quaternary Ammonium Iodide Electrolytes
| Electrolyte Salt | Electrolyte Type | Solvent/Matrix | Ionic Conductivity (mS cm⁻¹) | Temperature (°C) |
| Tetraethylammonium iodide (TEAI) | Polymer Gel | N-methyl-2-pyrrolidone/Acetonitrile | ~4.5 (estimated from graph) | 25 |
| Tetrapropylammonium iodide (TPAI) | Gel Polymer | Agar with glycerol and formaldehyde | 3.39 (with KI)[1] | 26[1] |
| Tetrabutylammonium iodide (TBAI) | Gel Polymer | Polyacrylonitrile (PAN) with Propylene Carbonate (PC) | 5.14 | Not Specified |
| Tetrabutylammonium iodide (TBAI) | Gel Polymer | Jatropha oil-based polyurethane acylate | 0.188 | 25[2] |
Table 2: Charge Transfer Resistance of Quaternary Ammonium Iodide Electrolytes in Dye-Sensitized Solar Cells (DSSCs)
| Electrolyte Salt | Key Finding |
| General Quaternary Ammonium Iodides | In DSSCs, the charge transfer resistance at the counter electrode (RPt) has been shown to have an inverse relationship with the fill factor (FF) of the solar cell.[3] |
| General Quaternary Ammonium Iodides | The charge transfer resistance at the TiO₂/dye/electrolyte interface is a key parameter in determining DSSC performance and can be extracted from the intermediate frequency region of the Nyquist plot. |
Note: Specific charge transfer resistance values are highly dependent on the complete cell configuration (electrodes, dye, solvent, additives) and experimental conditions. The data presented are for illustrative purposes within the context of dye-sensitized solar cells.
Experimental Protocols
The following protocols outline the standard procedures for conducting Electrochemical Impedance Spectroscopy (EIS) to evaluate the properties of quaternary ammonium iodide electrolytes.
Preparation of the Electrolyte
-
Salt and Solvent Selection: Choose the quaternary ammonium iodide salt (e.g., TEAI, TPAI, TBAI) and a suitable solvent or polymer matrix. For liquid electrolytes, common solvents include acetonitrile, propylene carbonate, or mixtures thereof. For gel polymer electrolytes, a polymer such as polyacrylonitrile (PAN) or polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP) is typically used along with a plasticizer.
-
Drying: Thoroughly dry the salt and solvent to minimize water content, which can significantly affect the electrochemical measurements.
-
Dissolution: Dissolve the quaternary ammonium iodide salt in the chosen solvent or polymer matrix to the desired concentration (e.g., 0.1 M to 1.0 M). If preparing a gel polymer electrolyte, this may involve heating and stirring until a homogeneous solution is formed, followed by casting and solvent evaporation.
-
Redox Couple Addition: For applications such as dye-sensitized solar cells, a redox couple, typically iodine (I₂), is added to the electrolyte solution (e.g., 0.05 M).
Electrochemical Cell Assembly
-
Electrode Configuration: A three-electrode setup is commonly used for detailed electrolyte characterization, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl). For conductivity measurements, a two-electrode setup with two blocking electrodes (e.g., stainless steel or platinum) of known geometry is often employed.
-
Cell Assembly: Assemble the electrodes in an electrochemical cell. Ensure the electrodes are clean and polished before use.
-
Electrolyte Filling: Fill the cell with the prepared electrolyte, ensuring the electrodes are fully immersed.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Instrumentation: Use a potentiostat equipped with a frequency response analyzer.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until a steady value is reached.
-
EIS Parameters:
-
Mode: Potentiostatic EIS.
-
DC Potential: Apply a DC potential, often the measured OCP.
-
AC Voltage Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV, to ensure a linear response.
-
Frequency Range: Sweep the frequency over a wide range, for example, from 100 kHz to 0.1 Hz, to probe different electrochemical processes.
-
-
Data Acquisition: Record the impedance data, which is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
Data Analysis
-
Ionic Conductivity Calculation: From the high-frequency intercept of the Nyquist plot with the real axis, the bulk resistance (Rb) of the electrolyte can be determined. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.
-
Equivalent Circuit Modeling: The impedance data is often fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The choice of the equivalent circuit depends on the specific electrochemical system being studied.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for EIS measurements and a common equivalent circuit model used for data analysis.
Caption: Experimental workflow for EIS characterization of electrolytes.
Caption: A common Randles equivalent circuit model for electrolyte analysis.
References
Efficiency of Trimethylethylammonium iodide in promoting SN2 reactions vs. other catalysts
A Comparative Guide to Quaternary Ammonium Salts in Promoting SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficiency of bimolecular nucleophilic substitution (SN2) reactions is paramount for the construction of complex molecules. These reactions are fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals. The use of phase-transfer catalysts (PTCs) has revolutionized the execution of SN2 reactions, particularly when dealing with reactants in immiscible phases. Among the most effective PTCs are quaternary ammonium salts, which facilitate the transfer of nucleophiles into the organic phase, thereby dramatically accelerating reaction rates.[1] This guide provides a detailed comparison of the catalytic efficiency of various quaternary ammonium salts in SN2 reactions, with a focus on providing actionable experimental data and methodologies. While direct comparative data for Trimethylethylammonium iodide is limited in publicly available literature, this guide will utilize data for structurally related tetraalkylammonium iodides to illustrate the principles of catalyst performance and comparison.
The Crucial Role of Phase-Transfer Catalysis in SN2 Reactions
SN2 reactions often involve a salt of the nucleophile, which is typically soluble in an aqueous or solid phase, and an organic substrate, which is soluble in an organic solvent. Without a catalyst, the reaction is often slow or does not proceed at all due to the phase incompatibility of the reactants. Quaternary ammonium salts, with their lipophilic alkyl groups and a positively charged nitrogen atom, act as "shuttles" for the nucleophilic anion.[2] The quaternary ammonium cation forms an ion pair with the nucleophile, which is then soluble in the organic phase. In this less solvating environment, the "naked" nucleophile is significantly more reactive, leading to a substantial increase in the SN2 reaction rate.[1]
Performance Comparison of Quaternary Ammonium Salt Catalysts
The structure of the quaternary ammonium salt, particularly the nature of the alkyl groups attached to the nitrogen atom, can significantly influence its catalytic efficiency. Factors such as the length of the alkyl chains and the overall steric bulk of the cation can affect the salt's solubility in the organic phase and its ability to interact with the nucleophile.[3][4][5]
The following table presents a summary of quantitative data from a study on ¹⁸F-fluorination, a nucleophilic substitution reaction, which compares the performance of a novel quaternary ammonium iodide catalyst, tri-(tert-butanol)-methylammonium iodide (TBMA-I), with the conventional tetraethylammonium bicarbonate (TEAB) and the Kryptofix®2.2.2 system.[6]
| Catalyst System | Substrate | Product | Radiochemical Yield (RCY) (%) | Byproduct Formation (%) | Reference |
| TBMA-I in CH₃CN/tert-BuOH (9:1) | 1,3-ditosylpropane | [¹⁸F]2a | 57 | 0 | [6] |
| Kryptofix®2.2.2 / K₂CO₃ | 1,3-ditosylpropane | [¹⁸F]2a | 65 | 29 (alcohol byproduct) | [6] |
| TEAB | 1,3-ditosylpropane | [¹⁸F]2a | 60 | 7 (alcohol byproduct) | [6] |
| TBMA-I in DMA/n-BuOH (2:1) | 5-indoleboronic acid pinacol ester | [¹⁸F]8 | 55-60 | Not specified | [6] |
| TEAB in DMA/n-BuOH (2:1) | 5-indoleboronic acid pinacol ester | [¹⁸F]8 | ~70 | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below is a representative experimental protocol for a phase-transfer catalyzed SN2 reaction, based on the ¹⁸F-fluorination study.[6]
General Procedure for ¹⁸F-Fluorination using a Quaternary Ammonium Salt Catalyst:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a solution of the phase-transfer catalyst (e.g., 0.1 M TBMA-I) in an appropriate solvent mixture (e.g., CH₃CN/H₂O or MeOH).
-
Azeotropic Drying (if necessary): If an aqueous elution is used, the water is removed by azeotropic distillation with acetonitrile. For anhydrous elution with a solvent like methanol, this step can be omitted.
-
Reaction Mixture Preparation: The dried [¹⁸F]fluoride-catalyst complex is dissolved in the reaction solvent (e.g., a mixture of CH₃CN and tert-BuOH). The substrate (e.g., 1,3-ditosylpropane) is then added to the solution.
-
Reaction: The reaction mixture is heated at a specified temperature (e.g., 110 °C) for a set duration (e.g., 20 minutes).
-
Analysis: The reaction progress and product yield are determined by analytical techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of phase-transfer catalysis and a typical experimental workflow.
Caption: Mechanism of Phase-Transfer Catalysis in an SN2 Reaction.
Caption: General Experimental Workflow for a Phase-Transfer Catalyzed SN2 Reaction.
References
- 1. ijirset.com [ijirset.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Influence of Tetraalkylammonium Cation Chain Length on Gold and Glassy Carbon Electrode Interfaces for Alkali Metal-Oxygen Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Lipophilicity comparison between Trimethylethylammonium iodide and other tetraalkylammonium salts
A detailed guide for researchers, scientists, and drug development professionals on the lipophilicity of Trimethylethylammonium iodide and other tetraalkylammonium salts, supported by experimental data and protocols.
The lipophilicity of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For quaternary ammonium compounds (QACs), such as this compound, lipophilicity plays a pivotal role in their biological activity, including their efficacy as antimicrobial agents and their potential for cytotoxicity. This guide provides a comparative analysis of the lipophilicity of this compound and a homologous series of tetraalkylammonium salts.
Understanding Lipophilicity in Quaternary Ammonium Compounds
For permanently charged molecules like tetraalkylammonium salts, the standard octanol-water partition coefficient (log P), which describes neutral compounds, is not strictly applicable. Instead, the distribution coefficient (log D) at a specific pH is a more accurate measure of lipophilicity, as it accounts for the compound in its ionic form. The lipophilicity of these salts is influenced by factors such as the size of the alkyl groups attached to the nitrogen atom and the nature of the counter-ion. Generally, increasing the length of the alkyl chains increases the lipophilicity of the tetraalkylammonium cation.
Comparative Lipophilicity Data
| Compound Name | Chemical Structure | Molecular Formula | Calculated logP (cLogP)* |
| Tetramethylammonium iodide | (CH₃)₄N⁺I⁻ | C₄H₁₂IN | -4.0 |
| This compound | (CH₃)₃(C₂H₅)N⁺I⁻ | C₅H₁₄IN | -3.4 |
| Tetraethylammonium iodide | (C₂H₅)₄N⁺I⁻ | C₈H₂₀IN | -1.6 |
| Tetrapropylammonium iodide | (C₃H₇)₄N⁺I⁻ | C₁₂H₂₈IN | 1.6 |
| Tetrabutylammonium iodide | (C₄H₉)₄N⁺I⁻ | C₁₆H₃₆IN | 4.8 |
*Calculated logP values are estimations and may differ from experimental values. They are provided here for the purpose of demonstrating the trend in lipophilicity across the series.
Experimental Determination of Lipophilicity
The "shake-flask" method is the gold standard for the experimental determination of the distribution coefficient (log D). Below is a detailed protocol adapted for the analysis of tetraalkylammonium salts.
Detailed Experimental Protocol: Shake-Flask Method for Log D Determination
1. Objective: To determine the n-octanol/water distribution coefficient (log D) of a tetraalkylammonium salt at a physiologically relevant pH of 7.4.
2. Materials:
- This compound (or other tetraalkylammonium salt)
- n-Octanol (HPLC grade, pre-saturated with buffer)
- Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
- Centrifuge tubes with screw caps (e.g., 15 mL glass vials)
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC with a suitable detector
- Pipettes and other standard laboratory glassware
3. Procedure:
4. Calculation of Log D: The distribution coefficient (D) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase at equilibrium.
- D = [Concentration]octanol / [Concentration]aqueous
- log D = log₁₀(D)
Visualizing Experimental and Mechanistic Relationships
The following diagrams illustrate the experimental workflow for log D determination and the relationship between tetraalkylammonium salt lipophilicity and its mechanism of action on bacterial cell membranes.
Caption: Workflow for Log D Determination using the Shake-Flask Method.
Caption: Relationship between Lipophilicity and Membrane Disruption by QACs.
Conclusion
The lipophilicity of tetraalkylammonium salts is a key determinant of their biological activity. As demonstrated by the trend in calculated log P values, lipophilicity increases with the length of the alkyl chains. This compound occupies an intermediate position in this series, suggesting a balance between aqueous solubility and hydrophobicity. The provided experimental protocol for the shake-flask method offers a reliable means of quantifying the lipophilicity (log D) of these compounds. Understanding the relationship between the chemical structure, lipophilicity, and the mechanism of action, such as membrane disruption, is essential for the rational design of new quaternary ammonium compounds in drug development and other applications.
A Comparative Guide to Phase Transfer Catalysts: Trimethylethylammonium Iodide vs. Phosphonium-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal phase transfer catalyst (PTC) is a critical decision in organic synthesis, profoundly impacting reaction efficiency, product yield, and overall process economy. This guide provides an objective comparison between Trimethylethylammonium iodide, a quaternary ammonium salt, and a range of phosphonium-based catalysts. The information presented herein is supported by experimental data from existing literature to inform catalyst selection for various synthetic applications, particularly in nucleophilic substitution reactions.
Phase transfer catalysis is a powerful methodology that enables reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant, usually an anion, from the aqueous phase to the organic phase, where the reaction proceeds.[1] While both ammonium and phosphonium salts are effective, their performance characteristics can differ significantly based on their molecular structure and the specific reaction conditions.
General Performance Comparison: A Head-to-Head Analysis
A crucial differentiator between quaternary ammonium and phosphonium salts lies in their thermal and chemical stability. Phosphonium-based catalysts generally exhibit superior stability, particularly at elevated temperatures and under strongly basic conditions.[2] Quaternary ammonium salts, especially those with beta-hydrogens, are susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency and introduce impurities into the reaction mixture.[2] Phosphonium salts are not prone to this degradation pathway.[2]
In terms of catalytic activity, phosphonium-based catalysts have demonstrated superior performance in certain applications. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[2][3]
Table 1: General Performance Characteristics of this compound vs. Phosphonium-Based Catalysts
| Feature | This compound (and Quaternary Ammonium Salts) | Phosphonium-Based Catalysts |
| Thermal Stability | Moderate; susceptible to Hofmann elimination at elevated temperatures.[2] | High; generally more stable at higher temperatures.[2] |
| Chemical Stability | Susceptible to degradation in strong bases.[2] | More robust in strongly basic conditions.[2] |
| Catalytic Activity | Effective in a wide range of reactions. | Often exhibit higher activity and yields in specific reactions.[3] |
| Lipophilicity | Moderate, dependent on the alkyl groups. | Generally higher due to the larger phosphorus atom, enhancing solubility in the organic phase.[3] |
| Cost-Effectiveness | Often more cost-effective. | Can be more expensive. |
Quantitative Performance Data
While direct comparative studies between this compound and a comprehensive array of phosphonium catalysts under identical conditions are limited in publicly available literature, data from studies on analogous systems provide valuable insights.
A key application for comparing PTC performance is in nucleophilic substitution reactions, such as the Williamson ether synthesis or the alkylation of carboxylate salts. In a study comparing the efficacy of different catalysts in the alkylation of sodium benzoate with butyl bromide, a phosphonium-based catalyst demonstrated superior performance over two different quaternary ammonium salts.[3]
Table 2: Catalyst Performance in the Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98[3] |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92[3] |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91[3] |
Note: The data presented is for analogous quaternary ammonium salts and is used to provide a representative comparison.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the performance of this compound and various phosphonium-based catalysts, a standardized experimental protocol is essential. The following describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions.
Protocol: Comparative O-Alkylation of 4-Nitrophenol
Objective: To compare the catalytic efficiency of this compound and a selected phosphonium-based catalyst (e.g., Tetrabutylphosphonium bromide) in the Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
This compound
-
Tetrabutylphosphonium bromide
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1.39 g (10 mmol) of 4-nitrophenol in 40 mL of toluene.
-
Add 0.2 mmol (2 mol%) of the phase transfer catalyst (either this compound or Tetrabutylphosphonium bromide) to the solution.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add 2.4 mL of 50% aqueous sodium hydroxide solution (30 mmol) through the dropping funnel over a period of 15 minutes.
-
After the addition is complete, add 1.64 g (12 mmol) of 1-bromobutane to the reaction mixture.
-
Maintain the reaction at 80°C with vigorous stirring and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Once the reaction has reached completion (or after a predetermined time, e.g., 4 hours), cool the mixture to room temperature.
-
Separate the organic layer and wash it with 20 mL of water and 20 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product (1-butoxy-4-nitrobenzene).
-
Purify the product by column chromatography or recrystallization and determine the isolated yield.
Visualizing the Process and Mechanisms
To better understand the underlying principles and experimental design, the following diagrams illustrate the mechanism of phase transfer catalysis, the experimental workflow for catalyst comparison, and a key degradation pathway for ammonium-based catalysts.
Caption: The catalytic cycle in phase transfer catalysis.
Caption: A generalized workflow for comparing PTC performance.
References
Safety Operating Guide
Safe Disposal of Trimethylethylammonium Iodide: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require clear and immediate guidance on the safe handling and disposal of chemical reagents to ensure a secure laboratory environment and maintain regulatory compliance. Trimethylethylammonium iodide, a quaternary ammonium salt, necessitates careful management due to its potential health hazards. This document provides a detailed, step-by-step procedure for its proper disposal, alongside essential safety information.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its hazards and to use the appropriate personal protective equipment (PPE). The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3]
Key Safety and Handling Information
| Precautionary Measure | Description | Citations |
| Eye Protection | Wear chemical safety goggles or a face shield. | [1][4] |
| Skin Protection | Use appropriate protective gloves and a lab coat. | [1][3] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved respirator. | [1] |
| Work Area | Always handle in a well-ventilated area, such as a fume hood. | [1][2] |
| Emergency Equipment | An eyewash station and a safety shower should be readily accessible. | |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [1][2][4] |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [1][2][4] |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1][2][4] |
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is to treat it as hazardous waste, which must be handled by a licensed disposal company.[2][4][5] Do not dispose of this chemical into drains or the environment.[5][6][7]
-
Waste Identification and Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, and disposable labware) in a designated, properly labeled, and sealable container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5]
-
-
Hazardous Waste Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional and local regulations.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and labeling requirements.[5]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.[7][8]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][5][7]
-
After the material has been collected, decontaminate the area with a suitable solvent and then wash the area with water.[5]
-
-
Arranging for Disposal:
-
Contact a licensed and approved hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that laboratory professionals can manage this compound safely and in accordance with standard environmental regulations, thereby minimizing risks and promoting a secure working environment.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
